Product packaging for MeOSuc-Ala-Ala-Pro-Met-AMC(Cat. No.:)

MeOSuc-Ala-Ala-Pro-Met-AMC

Cat. No.: B1648643
M. Wt: 659.8 g/mol
InChI Key: APQSZEFHNKLYHK-ZZTDLJEGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

MeOSuc-Ala-Ala-Pro-Met-AMC is a useful research compound. Its molecular formula is C31H41N5O9S and its molecular weight is 659.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C31H41N5O9S B1648643 MeOSuc-Ala-Ala-Pro-Met-AMC

Properties

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H41N5O9S/c1-17-15-27(39)45-24-16-20(8-9-21(17)24)34-29(41)22(12-14-46-5)35-30(42)23-7-6-13-36(23)31(43)19(3)33-28(40)18(2)32-25(37)10-11-26(38)44-4/h8-9,15-16,18-19,22-23H,6-7,10-14H2,1-5H3,(H,32,37)(H,33,40)(H,34,41)(H,35,42)/t18-,19-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APQSZEFHNKLYHK-ZZTDLJEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCSC)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCSC)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H41N5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

659.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role and Mechanism of MeOSuc-Ala-Ala-Pro-Met-AMC in Cathepsin G Activity Analysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the fluorogenic substrate, Methoxysuccinyl-Alanine-Alanine-Proline-Methionine-7-Amino-4-methylcoumarin (MeOSuc-Ala-Ala-Pro-Met-AMC). Primarily a tool for the study of cathepsin G, a serine protease with significant roles in inflammation and immune responses, this document details its mechanism of action, offers a comprehensive summary of its kinetic parameters, provides a detailed experimental protocol for its use, and illustrates its relevance in key signaling pathways.

Core Mechanism of Action

This compound is a synthetic tetrapeptide substrate specifically designed for the sensitive detection of cathepsin G activity. The core of its mechanism lies in the enzymatic cleavage of the amide bond between the methionine (Met) residue and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC).

In its intact state, the AMC molecule is non-fluorescent due to the quenching effect of the attached peptide. Upon hydrolysis by the active site of cathepsin G, the free AMC is released. This liberated AMC is highly fluorescent, emitting a strong signal at approximately 460 nm when excited at around 380 nm. The rate of this fluorescence increase is directly proportional to the enzymatic activity of cathepsin G in the sample.

Cathepsin G, a chymotrypsin-like serine protease, exhibits a preference for cleaving peptide bonds C-terminal to bulky hydrophobic or aromatic amino acids. While it has a dual specificity, showing both chymotrypsin- and trypsin-like activities, the Ala-Ala-Pro-Met sequence provides a favorable recognition motif for its chymotrypsin-like activity, with the cleavage occurring after the methionine residue.

Quantitative Data: Enzymatic Kinetics

Substrate (P1 Residue)kcat/Km (M-1s-1)Relative Activity (%)
Lys1.0 x 105100
Phe1.0 x 105100
Arg5.0 x 10450
Leu4.0 x 10440
Met 2.0 x 104 20
Nle1.5 x 10415
Nva1.0 x 10410
Ala5.0 x 1035
Asp< 1.0 x 103<1

Data adapted from a study on p-nitroanilide substrates, which are expected to have similar kinetic profiles to AMC substrates.[1]

Experimental Protocol: Fluorometric Cathepsin G Assay

This protocol provides a detailed methodology for measuring cathepsin G activity in biological samples using this compound.

Materials:

  • This compound substrate

  • Human Cathepsin G (positive control)

  • Assay Buffer: 100 mM HEPES, 10 mM CaCl2, pH 7.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

  • Biological sample (e.g., cell lysate, purified protein)

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

  • Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer immediately before use. Keep on ice.

  • Sample Preparation: Prepare your biological sample in Assay Buffer. If using cell lysates, clarify by centrifugation to remove insoluble material.

  • Assay Setup:

    • Sample Wells: Add 50 µL of your sample to the wells of the microplate.

    • Positive Control: Add a known amount of human Cathepsin G to a well.

    • Negative Control (Blank): Add 50 µL of Assay Buffer to a well to measure background fluorescence.

  • Reaction Initiation: Add 50 µL of the working substrate solution to all wells, bringing the total volume to 100 µL. Mix gently.

  • Measurement: Immediately place the microplate in the fluorescence reader. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at 37°C, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Determine the rate of reaction (V0) from the linear portion of the fluorescence versus time plot.

    • The activity of cathepsin G in the sample can be calculated using a standard curve of free AMC.

Signaling Pathways and Biological Relevance

Cathepsin G is a key player in various physiological and pathological processes, particularly those involving inflammation and the immune response. Its enzymatic activity, which can be precisely measured using this compound, has significant downstream effects.

Enzymatic Cleavage of this compound

The fundamental mechanism of the assay is the enzymatic cleavage of the substrate by cathepsin G.

G1 Mechanism of this compound Cleavage Substrate This compound (Non-fluorescent) CathepsinG Cathepsin G Substrate->CathepsinG Binding Products MeOSuc-Ala-Ala-Pro-Met + AMC (Fluorescent) CathepsinG->Products Cleavage

Caption: Enzymatic cleavage of the substrate by Cathepsin G.

Cathepsin G in Neutrophil Extracellular Trap (NET) Formation

Cathepsin G plays a crucial role in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils against pathogens.

G2 Role of Cathepsin G in NETosis Neutrophil Neutrophil CathepsinG Cathepsin G Neutrophil->CathepsinG Release from granules Stimulus Pathogen/Stimulus Stimulus->Neutrophil HistoneCleavage Histone H3 Cleavage CathepsinG->HistoneCleavage ChromatinDecondensation Chromatin Decondensation HistoneCleavage->ChromatinDecondensation NETs NET Formation ChromatinDecondensation->NETs

Caption: Cathepsin G's involvement in NET formation.

Cathepsin G-Mediated Activation of PAR4

Cathepsin G can activate Protease-Activated Receptor 4 (PAR4) on platelets, leading to their activation and aggregation, which is significant in thrombosis and inflammation.

G3 Cathepsin G Signaling via PAR4 CathepsinG Cathepsin G PAR4 PAR4 Receptor (on Platelet) CathepsinG->PAR4 Cleavage Proteolytic Cleavage PAR4->Cleavage TetheredLigand Tethered Ligand Exposure Cleavage->TetheredLigand GProtein G-protein Signaling TetheredLigand->GProtein PlateletActivation Platelet Activation & Aggregation GProtein->PlateletActivation

Caption: Cathepsin G activation of the PAR4 signaling cascade.

Conclusion

This compound is a valuable and specific tool for the quantitative analysis of cathepsin G activity. Its mechanism of action, based on the release of a highly fluorescent reporter molecule upon enzymatic cleavage, allows for sensitive and real-time monitoring of this important protease. Understanding the kinetics and employing a standardized experimental protocol, as detailed in this guide, is crucial for obtaining reliable and reproducible data. The insights gained from such studies are vital for elucidating the role of cathepsin G in various physiological and pathological processes and for the development of novel therapeutic interventions targeting this enzyme.

References

A Technical Guide to MeOSuc-Ala-Ala-Pro-Met-AMC: A Fluorogenic Substrate for Serine Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-Ala-Ala-Pro-Met-AMC is a synthetic, fluorogenic peptide substrate designed for the sensitive detection of certain serine protease activities. Its utility lies in its ability to be specifically cleaved by target enzymes, resulting in a measurable fluorescent signal. This technical guide provides a comprehensive overview of its properties, mechanism of action, and applications in research and drug development. While specific kinetic data for this particular methionine-containing substrate is not widely published, this guide also references the closely related and well-characterized valine analog, MeOSuc-Ala-Ala-Pro-Val-AMC, to provide a comparative context for its application.

Core Properties

This compound is a tetrapeptide, Ala-Ala-Pro-Met, with a methoxysuccinyl (MeOSuc) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore at the C-terminus. The AMC group is quenched when conjugated to the peptide; upon enzymatic cleavage, free AMC is released, leading to a significant increase in fluorescence.

Chemical and Physical Data

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Synonyms MeOSuc-AAPM-AMC, N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-methioninamide
CAS Number 201853-55-6[1]
Molecular Formula C₃₁H₄₁N₅O₉S[1]
Molecular Weight 659.75 g/mol [1]
Appearance Solid
Solubility Soluble in DMSO
Excitation Wavelength ~380 nm (typical for AMC substrates)
Emission Wavelength ~460 nm (typical for AMC substrates)

Mechanism of Action and Enzyme Specificity

The fundamental principle behind this compound as a detection reagent is the enzymatic hydrolysis of the amide bond between the C-terminal methionine residue and the AMC fluorophore. In its intact state, the fluorescence of the AMC group is quenched. Upon cleavage by a target protease, the highly fluorescent 7-amino-4-methylcoumarin is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Substrate This compound (Non-fluorescent) Enzyme Serine Protease (e.g., Cathepsin G, Chymotrypsin-like enzymes) Substrate->Enzyme Binding Products MeOSuc-Ala-Ala-Pro-Met + Free AMC (Fluorescent) Enzyme->Products Cleavage cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Stock Prepare Substrate Stock (in DMSO) Plate Add Buffer and Substrate to Microplate Wells Stock->Plate Buffer Prepare Assay Buffer Buffer->Plate Enzyme Prepare Enzyme Solution Start Add Enzyme to Initiate Reaction Enzyme->Start Plate->Start Incubate Incubate at Optimal Temperature Start->Incubate Read Measure Fluorescence Over Time Incubate->Read Plot Plot Fluorescence vs. Time Read->Plot Velocity Determine Initial Velocity (V₀) Plot->Velocity Activity Calculate Enzyme Activity Velocity->Activity

References

An In-Depth Technical Guide to the Substrate Specificity of MeOSuc-Ala-Ala-Pro-Met-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC, its specificity towards various proteases, and the methodologies for its use in research and drug development.

Introduction to this compound

Methoxy-succinyl-Alanine-Alanine-Proline-Methionine-7-amino-4-methylcoumarin (this compound) is a synthetic peptide substrate used for the detection and characterization of certain protease activities. The peptide sequence, Ala-Ala-Pro-Met, is designed to be recognized and cleaved by specific proteases. Upon cleavage of the amide bond between Methionine (Met) and the fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), a quantifiable increase in fluorescence is produced. This fluorogenic nature makes it a highly sensitive tool for enzyme activity assays.

Protease Specificity

This compound is primarily recognized as a substrate for a select group of serine proteases, most notably cathepsin G , chymotrypsin , and certain elastases . The methionine residue at the P1 position (the amino acid residue immediately preceding the cleavage site) is a key determinant of this specificity.

Quantitative Enzyme Kinetics

The efficiency of cleavage by different proteases can be compared using the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). The ratio of these two values, kcat/Kₘ, represents the catalytic efficiency of the enzyme for the substrate. While specific kinetic data for this compound is not broadly published, data for similar substrates provides valuable insights into the substrate preferences of these enzymes.

For instance, a study on a series of tetrapeptide p-nitroanilide substrates with human cathepsin G demonstrated the enzyme's preference at the S1 binding pocket. The kcat/Km values indicated the following order of preference for the P1 residue: Lys = Phe > Arg = Leu > Met > Nle = Nva > Ala > Asp. This suggests that while methionine is a recognized substrate, cathepsin G exhibits a stronger preference for other residues at the P1 position.

Table 1: Substrate Specificity of Related Proteases

EnzymePrimary Substrate Preference (P1 position)Notes
Cathepsin G Aromatic (Phe, Tyr) and basic (Lys, Arg) residues. Also cleaves after Met.Exhibits dual chymotrypsin- and trypsin-like specificity.
Chymotrypsin Large hydrophobic residues (Phe, Trp, Tyr, Met).A digestive serine protease with well-characterized specificity.
Neutrophil Elastase Small aliphatic residues (Ala, Val).While it can cleave other substrates, its primary targets are different.

Note: This table is a summary based on known protease specificities and data from similar substrates. Specific kinetic parameters for this compound are required for a precise quantitative comparison.

Experimental Protocols

The following provides a detailed methodology for a typical fluorogenic protease assay using an AMC-based substrate, which can be adapted for this compound.

Materials and Reagents
  • This compound substrate

  • Purified enzyme (e.g., human neutrophil cathepsin G, bovine pancreatic chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Triton X-100)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm

  • Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Preparation of Solutions
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store in small aliquots at -20°C or -80°C, protected from light.

  • Enzyme Working Solution: Prepare a working solution of the enzyme in assay buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the nanomolar range. Keep the enzyme on ice until use.

  • Substrate Working Solution: Immediately before the assay, dilute the substrate stock solution in assay buffer to the desired final concentration (e.g., 2X the final assay concentration). The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

Assay Procedure
  • Plate Setup: Add a defined volume of assay buffer to each well of a 96-well black microplate. Include wells for no-enzyme controls (substrate only) to determine background fluorescence.

  • Enzyme Addition: Add the enzyme working solution to the appropriate wells.

  • Pre-incubation: Pre-incubate the plate at the desired temperature for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add the substrate working solution to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately place the microplate in the fluorescence plate reader and begin recording the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a set period (e.g., 30-60 minutes). The excitation and emission wavelengths should be set appropriately for the AMC fluorophore (Ex: ~380 nm, Em: ~460 nm).

  • Data Analysis:

    • Subtract the background fluorescence (from no-enzyme controls) from the fluorescence readings of the enzyme-containing wells.

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • To determine kinetic parameters (Kₘ and Vmax), perform the assay with a range of substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Signaling Pathways and Biological Relevance

The proteases that cleave this compound, particularly cathepsin G and chymotrypsin, are involved in various physiological and pathological processes. A key mechanism through which they exert their signaling functions is the activation of Protease-Activated Receptors (PARs) .

PARs are a family of G protein-coupled receptors that are activated by proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to and activating the receptor, which in turn initiates intracellular signaling cascades.

Cathepsin G and PAR Signaling

Cathepsin G, released by neutrophils at sites of inflammation, can activate PARs on various cells, including platelets, endothelial cells, and immune cells. This activation can lead to a range of cellular responses, including inflammation, cell proliferation, and tissue remodeling.

CathepsinG_Signaling CathepsinG Cathepsin G Cleavage Proteolytic Cleavage CathepsinG->Cleavage PAR Protease-Activated Receptor (PAR) PAR->Cleavage TetheredLigand Tethered Ligand Activation Cleavage->TetheredLigand G_Protein G Protein (e.g., Gq, Gi) TetheredLigand->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Signaling (e.g., MAPK, NF-κB) Ca_Release->Downstream PKC->Downstream CellularResponse Cellular Response (Inflammation, etc.) Downstream->CellularResponse

Cathepsin G activating a PAR signaling cascade.
Experimental Workflow for Protease Assay

The following diagram illustrates a typical workflow for conducting a protease activity assay using a fluorogenic substrate like this compound.

Protease_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Substrate Prepare Substrate Stock (10 mM in DMSO) Add_Substrate Add Substrate Working Solution Prep_Substrate->Add_Substrate Prep_Enzyme Prepare Enzyme Working Solution Plate_Setup Set up 96-well plate (Buffer, Enzyme/Controls) Prep_Enzyme->Plate_Setup Prep_Buffer Prepare Assay Buffer Prep_Buffer->Plate_Setup Pre_Incubate Pre-incubate at Optimal Temperature Plate_Setup->Pre_Incubate Pre_Incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (kinetic read) Add_Substrate->Measure_Fluorescence Subtract_Background Subtract Background Fluorescence Measure_Fluorescence->Subtract_Background Calculate_Velocity Calculate Initial Reaction Velocity (V₀) Subtract_Background->Calculate_Velocity Determine_Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate_Velocity->Determine_Kinetics

A typical workflow for a fluorogenic protease assay.

Conclusion

This compound is a valuable tool for studying the activity of cathepsin G, chymotrypsin, and related proteases. Its fluorogenic nature allows for sensitive and continuous monitoring of enzyme activity, making it suitable for a wide range of applications, from basic research into enzyme mechanisms to high-throughput screening for inhibitor discovery. A thorough understanding of its substrate specificity and the appropriate experimental protocols is crucial for obtaining accurate and reproducible results. Further research to establish definitive kinetic parameters for this substrate with a broader range of proteases will enhance its utility in the scientific community.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of MeOSuc-Ala-Ala-Pro-Met-AMC

This technical guide provides a comprehensive overview of the synthesis of the fluorogenic peptide substrate, this compound (Methoxysuccinyl-L-alanyl-L-alanyl-L-prolyl-L-methionine-7-amino-4-methylcoumarin). This substrate is primarily utilized for the sensitive detection of cathepsin G activity.[1][] The synthesis of such peptide-fluorophore conjugates is a critical process in the development of robust and reliable enzymatic assays for high-throughput screening and diagnostic applications.

This document outlines a detailed, plausible synthetic methodology based on established solid-phase peptide synthesis (SPPS) principles and general procedures for the preparation of peptide-7-amino-4-methylcoumarin (AMC) conjugates.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 201853-55-6[1]
Molecular Formula C₃₁H₄₁N₅O₉S[]
Molecular Weight 659.75 g/mol []
Appearance White to off-white solidGeneral knowledge
Purity >98.00% (as specified by commercial suppliers)[1]
Solubility Soluble in DMSO[1]
Storage Store at -20°C for short-term and -80°C for long-term storage.[1]General knowledge

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This methodology allows for the stepwise assembly of the peptide chain on a solid support, followed by N-terminal modification with the methoxysuccinyl group and subsequent cleavage and purification.

Experimental Workflow

The overall workflow for the synthesis is depicted in the following diagram:

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_downstream Cleavage and Purification Resin Fmoc-AMC Resin Deprotection1 Fmoc Deprotection Resin->Deprotection1 Piperidine/DMF Coupling1 Fmoc-Met-OH Coupling Deprotection1->Coupling1 HBTU/HOBt/DIPEA Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Piperidine/DMF Coupling2 Fmoc-Pro-OH Coupling Deprotection2->Coupling2 HBTU/HOBt/DIPEA Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Piperidine/DMF Coupling3 Fmoc-Ala-OH Coupling Deprotection3->Coupling3 HBTU/HOBt/DIPEA Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Piperidine/DMF Coupling4 Fmoc-Ala-OH Coupling Deprotection4->Coupling4 HBTU/HOBt/DIPEA Deprotection5 Fmoc Deprotection Coupling4->Deprotection5 Piperidine/DMF Capping MeOSuc Capping Deprotection5->Capping Methoxy-succinic anhydride Cleavage Cleavage from Resin Capping->Cleavage TFA Cocktail Purification RP-HPLC Purification Cleavage->Purification Characterization LC-MS & NMR Purification->Characterization Lyophilization Lyophilization Characterization->Lyophilization Final_Product This compound Lyophilization->Final_Product

Caption: Overall workflow for the synthesis of this compound.

Materials and Reagents

The following table lists the necessary materials and reagents for the synthesis.

Material/ReagentSupplier (Example)Grade
Fmoc-AMC ResinAdvanced ChemTechSynthesis Grade
Fmoc-L-Alanine (Fmoc-Ala-OH)Sigma-AldrichPeptide Synthesis Grade
Fmoc-L-Proline (Fmoc-Pro-OH)Sigma-AldrichPeptide Synthesis Grade
Fmoc-L-Methionine (Fmoc-Met-OH)Sigma-AldrichPeptide Synthesis Grade
Methoxy-succinic anhydrideSigma-AldrichReagent Grade
N,N'-Diisopropylethylamine (DIPEA)Sigma-AldrichPeptide Synthesis Grade
PiperidineSigma-AldrichAnhydrous
N,N-Dimethylformamide (DMF)Sigma-AldrichPeptide Synthesis Grade
Dichloromethane (DCM)Sigma-AldrichAnhydrous
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Sigma-AldrichPeptide Synthesis Grade
HOBt (Hydroxybenzotriazole)Sigma-AldrichPeptide Synthesis Grade
Trifluoroacetic acid (TFA)Sigma-AldrichReagent Grade
Triisopropylsilane (TIS)Sigma-AldrichReagent Grade
Acetonitrile (ACN)Sigma-AldrichHPLC Grade
WaterMilli-Q or equivalentHPLC Grade
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on a standard Fmoc-SPPS methodology.

1. Resin Swelling:

  • Place Fmoc-AMC resin in a reaction vessel.

  • Wash the resin with DMF (3 x 5 min) followed by DCM (3 x 5 min).

  • Swell the resin in DMF for 1 hour.

2. Fmoc Deprotection:

  • Treat the resin with 20% piperidine in DMF (1 x 1 min, 1 x 20 min).

  • Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

3. Amino Acid Coupling (Iterative Process for Met, Pro, Ala, Ala):

  • Pre-activate a solution of Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), HOBt (3 eq.), and DIPEA (6 eq.) in DMF for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2 hours at room temperature.

  • Monitor the coupling reaction using a Kaiser test.

  • After completion, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Repeat steps 2 and 3 for each amino acid in the sequence (Met, Pro, Ala, Ala).

4. N-terminal Capping with Methoxysuccinyl Group:

  • After the final Fmoc deprotection (of the N-terminal Alanine), wash the resin thoroughly with DMF.

  • Add a solution of methoxy-succinic anhydride (5 eq.) and DIPEA (5 eq.) in DMF to the resin.

  • Agitate the mixture for 4 hours at room temperature.

  • Wash the resin with DMF (5 x 1 min) and DCM (5 x 1 min).

  • Dry the resin under vacuum.

SPPS_Cycle Start Start with Resin-Peptide(n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Resin-Peptide(n+1) Wash2->End

Caption: Iterative cycle for solid-phase peptide synthesis.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether (3x).

  • Dry the crude peptide under vacuum.

Purification
  • The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[4][5]

  • Column: C18 semi-preparative column.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% B over 30 minutes is typically effective.

  • Detection: UV absorbance at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy powder.

Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques.

TechniqueExpected Results
Analytical RP-HPLC A single major peak with >98% purity.
Mass Spectrometry (LC-MS) Observed mass corresponding to the calculated exact mass of the product (e.g., [M+H]⁺).
¹H NMR Spectrum consistent with the chemical structure of the peptide, showing characteristic peaks for the amino acid residues, the MeOSuc group, and the AMC fluorophore.

Signaling Pathway and Enzyme Interaction

This compound is a fluorogenic substrate designed to be specifically cleaved by the serine protease, cathepsin G. The enzymatic cleavage occurs between the methionine (Met) residue and the 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the highly fluorescent AMC is released, leading to a measurable increase in fluorescence intensity.

Enzyme_Interaction Substrate This compound (Non-fluorescent) Cleavage Proteolytic Cleavage Substrate->Cleavage Enzyme Cathepsin G Enzyme->Cleavage Product1 MeOSuc-Ala-Ala-Pro-Met Cleavage->Product1 Product2 AMC (Fluorescent) Cleavage->Product2

Caption: Enzymatic cleavage of this compound by Cathepsin G.

Conclusion

The synthesis of this compound, while requiring careful execution of multi-step organic chemistry, is achievable through well-established solid-phase peptide synthesis techniques. The detailed protocol provided in this guide serves as a comprehensive resource for researchers and professionals in the field of drug discovery and diagnostics, enabling the reliable production of this important tool for studying cathepsin G activity. The purity and identity of the final product are paramount for obtaining accurate and reproducible results in enzymatic assays.

References

An In-depth Technical Guide to MeOSuc-Ala-Ala-Pro-Met-AMC: A Fluorogenic Substrate for Cathepsin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC, designed for the sensitive detection of cathepsin G activity. This document outlines its chemical properties, a detailed, adaptable experimental protocol for its use, and explores the key signaling pathways influenced by cathepsin G, the primary enzyme target of this substrate.

Core Product Information

This compound is a synthetic peptide substrate specifically designed for the sensitive and continuous assay of cathepsin G, a serine protease predominantly found in the azurophilic granules of neutrophils. The substrate consists of a peptide sequence, Ala-Ala-Pro-Met, which is recognized and cleaved by cathepsin G. This peptide is flanked by a methoxysuccinyl (MeOSuc) group at the N-terminus and a 7-amino-4-methylcoumarin (AMC) fluorophore at the C-terminus. In its intact form, the substrate is weakly fluorescent. Upon enzymatic cleavage by cathepsin G at the C-terminal side of the methionine residue, the highly fluorescent AMC group is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

Chemical and Physical Properties
PropertyValue
Full Name Methoxysuccinyl-Alanine-Alanine-Proline-Methionine-7-Amino-4-methylcoumarin
Abbreviation MeOSuc-AAPM-AMC
Molecular Formula C₃₁H₄₁N₅O₉S
Molecular Weight 659.75 g/mol
CAS Number 201853-55-6
Appearance White to off-white solid
Solubility Soluble in DMSO
Excitation Wavelength ~380 nm
Emission Wavelength ~460 nm

Enzymatic Reaction and Assay Principle

The core of the assay is the enzymatic cleavage of the peptide bond C-terminal to the methionine residue by cathepsin G. This reaction liberates the fluorescent AMC molecule, leading to a significant increase in fluorescence that can be monitored in real-time.

G cluster_0 Assay Principle This compound This compound Cleavage Cleavage This compound->Cleavage Substrate Cathepsin_G Cathepsin_G Cathepsin_G->Cleavage Enzyme MeOSuc-Ala-Ala-Pro-Met MeOSuc-Ala-Ala-Pro-Met Cleavage->MeOSuc-Ala-Ala-Pro-Met Product 1 Free_AMC Free_AMC Cleavage->Free_AMC Product 2 (Fluorescent) Fluorescence Fluorescence Free_AMC->Fluorescence Emits Light

Caption: Enzymatic cleavage of this compound by Cathepsin G.

Experimental Protocols

Materials
  • This compound substrate

  • Human neutrophil cathepsin G (purified)

  • Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5

  • DMSO (anhydrous)

  • 96-well black microplates, preferably with a clear bottom

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

Stock Solutions
  • Substrate Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C or -80°C, protected from light.

  • Enzyme Stock Solution: Reconstitute purified human cathepsin G in an appropriate buffer (e.g., 50 mM sodium acetate, pH 5.5, with 0.1% Brij-35) to a stock concentration of 1 mg/mL. Store in aliquots at -80°C.

Assay Procedure
  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentrations (e.g., for a final concentration range of 1-100 µM in the assay). It is recommended to perform a substrate titration to determine the optimal concentration for your specific assay conditions.

    • Enzyme Working Solution: On the day of the experiment, thaw an aliquot of the cathepsin G stock solution on ice and dilute it in Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically but is typically in the low nanomolar range.

  • Assay Setup:

    • Add 50 µL of the Substrate Working Solution to each well of a 96-well black microplate.

    • To initiate the reaction, add 50 µL of the Enzyme Working Solution to each well.

    • For a blank control, add 50 µL of Assay Buffer instead of the Enzyme Working Solution.

    • The final volume in each well will be 100 µL.

  • Measurement:

    • Immediately place the microplate in a pre-warmed (37°C) fluorescence microplate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence readings of the blank control from the corresponding enzyme reaction wells.

    • Plot the fluorescence intensity versus time. The initial linear portion of the curve represents the initial velocity (V₀) of the reaction.

    • The rate of substrate hydrolysis can be calculated from a standard curve of free AMC.

G cluster_1 Experimental Workflow Prepare_Reagents Prepare Reagents (Substrate, Enzyme, Buffer) Plate_Setup Add Substrate to 96-well plate Prepare_Reagents->Plate_Setup Initiate_Reaction Add Enzyme to initiate reaction Plate_Setup->Initiate_Reaction Incubate_and_Read Incubate at 37°C Read Fluorescence Initiate_Reaction->Incubate_and_Read Data_Analysis Calculate Reaction Rate Incubate_and_Read->Data_Analysis

Caption: A generalized workflow for a cathepsin G fluorometric assay.

Cathepsin G in Signaling Pathways

Cathepsin G, released by neutrophils at sites of inflammation, is not only involved in pathogen degradation but also plays a significant role in modulating cellular signaling pathways. This is often achieved through the proteolytic processing of cell surface receptors, cytokines, and chemokines.

Activation of Protease-Activated Receptor 4 (PAR4)

Cathepsin G is a known activator of PAR4 on platelets, a G-protein coupled receptor involved in thrombosis and inflammation.[1][2] Unlike thrombin, which cleaves PAR4 at a specific site to unmask a tethered ligand that self-activates the receptor, cathepsin G can cleave PAR4 at a different site, also leading to receptor activation.[3][4] This activation triggers downstream signaling cascades that result in platelet aggregation and degranulation.

G cluster_2 Cathepsin G-mediated PAR4 Activation Cathepsin_G Cathepsin_G Cleavage Cleavage Cathepsin_G->Cleavage PAR4 PAR4 PAR4->Cleavage Cleavage of N-terminus G_Protein Gq/G12/13 Cleavage->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_Mobilization Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Induces Platelet_Activation Platelet Activation (Aggregation, Degranulation) Ca_Mobilization->Platelet_Activation

Caption: Signaling pathway of PAR4 activation by Cathepsin G.

Modulation of Inflammatory Responses

Cathepsin G can process a variety of cytokines and chemokines, leading to either their activation or inactivation, thereby fine-tuning the inflammatory response.[5][6] For example, it can cleave and activate pro-inflammatory cytokines such as IL-1β and process chemokines to alter their receptor specificity and potency. This proteolytic activity is a key mechanism by which neutrophils modulate the local inflammatory milieu.

G cluster_3 Cathepsin G in Inflammation Neutrophil Neutrophil Cathepsin_G_Release Cathepsin G Release Neutrophil->Cathepsin_G_Release Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->Neutrophil Activates Pro_Cytokines Pro-Cytokines (e.g., pro-IL-1β) Cathepsin_G_Release->Pro_Cytokines Cleaves & Activates Chemokines Chemokines Cathepsin_G_Release->Chemokines Processes Active_Cytokines Active Cytokines Pro_Cytokines->Active_Cytokines Inflammatory_Response Modulated Inflammatory Response Active_Cytokines->Inflammatory_Response Altered_Chemokines Altered Chemokine Activity Chemokines->Altered_Chemokines Altered_Chemokines->Inflammatory_Response

Caption: Modulation of inflammatory mediators by Cathepsin G.

Applications in Research and Drug Discovery

This compound is a valuable tool for:

  • Enzyme Kinetics and Inhibition Studies: Characterizing the activity of purified cathepsin G and screening for potential inhibitors.

  • High-Throughput Screening (HTS): Identifying novel cathepsin G inhibitors in large compound libraries for drug discovery programs targeting inflammatory diseases, such as chronic obstructive pulmonary disease (COPD) and rheumatoid arthritis.

  • Monitoring Neutrophil Activation: Assessing the release of active cathepsin G from neutrophils in response to various stimuli.

  • Diagnostic Development: Exploring the potential of cathepsin G activity as a biomarker for inflammatory conditions.

Conclusion

This compound is a highly specific and sensitive fluorogenic substrate for the measurement of cathepsin G activity. Its use in well-defined assay systems can provide valuable insights into the role of this important protease in health and disease, and facilitate the discovery of new therapeutic agents targeting its activity. Researchers employing this substrate should carefully optimize their experimental conditions to ensure accurate and reproducible results.

References

An In-depth Technical Guide to MeOSuc-Ala-Ala-Pro-Val-AMC for Studying Chymotrypsin-Like Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-Ala-Ala-Pro-Val-AMC is a highly sensitive and specific fluorogenic substrate utilized in the study of chymotrypsin-like enzymatic activity. This peptide substrate, upon cleavage by an enzyme with chymotrypsin-like specificity, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be readily quantified to determine enzyme kinetics, activity levels in cellular lysates, and the efficacy of potential inhibitors. Its primary application lies in the investigation of the chymotrypsin-like activity of the 20S and 26S proteasome, a critical component of the ubiquitin-proteasome system involved in cellular protein degradation. This guide provides a comprehensive overview of the substrate's properties, detailed experimental protocols for its use, and its application in drug discovery.

Properties of MeOSuc-Ala-Ala-Pro-Val-AMC

The chemical and physical properties of MeOSuc-Ala-Ala-Pro-Val-AMC are summarized in the table below. The substrate is designed with a peptide sequence (Ala-Ala-Pro-Val) that is preferentially recognized and cleaved by enzymes with chymotrypsin-like activity. The N-terminal methoxysuccinyl (MeOSuc) group enhances solubility and stability, while the C-terminal AMC fluorophore allows for highly sensitive detection of enzymatic activity.

PropertyValue
Full Name N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine-7-Amino-4-Methylcoumarin
Abbreviation MeOSuc-AAPV-AMC
Molecular Formula C₃₁H₄₁N₅O₉
Molecular Weight 627.69 g/mol
Excitation Wavelength ~380 nm
Emission Wavelength ~460 nm
Appearance White to off-white solid
Solubility Soluble in DMSO

Signaling Pathway: The Ubiquitin-Proteasome System

The chymotrypsin-like activity measured by MeOSuc-Ala-Ala-Pro-Val-AMC is a key proteolytic function of the proteasome, the central enzyme of the ubiquitin-proteasome system (UPS). The UPS is a major pathway for controlled protein degradation in eukaryotic cells, playing a crucial role in regulating a vast array of cellular processes, including cell cycle progression, signal transduction, and apoptosis. Dysregulation of the UPS is implicated in numerous diseases, making it a significant target for drug development.

The pathway involves two main steps: the tagging of substrate proteins with ubiquitin and the subsequent degradation of the tagged proteins by the proteasome. The 26S proteasome is a large, multi-subunit complex that recognizes and degrades polyubiquitinated proteins. The catalytic activity resides within its 20S core particle, which possesses three distinct proteolytic activities: chymotrypsin-like, trypsin-like, and caspase-like.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Pathway cluster_ubiquitination Protein Ubiquitination cluster_degradation Proteasomal Degradation E1 E1 (Ub-activating enzyme) E2 E2 (Ub-conjugating enzyme) E1->E2 E3 E3 (Ub ligase) E2->E3 Polyubiquitinated_Protein Polyubiquitinated Protein E3->Polyubiquitinated_Protein Polyubiquitination Ub Ubiquitin Ub->E1 ATP Target_Protein Target Protein Target_Protein->E3 Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Peptides Proteasome->Peptides Degradation Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Deubiquitination

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Experimental Protocols

General Assay for Chymotrypsin-Like Activity

This protocol provides a general method for measuring the chymotrypsin-like activity in a sample, such as purified proteasome or cell lysate.

Materials:

  • MeOSuc-Ala-Ala-Pro-Val-AMC substrate

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 1 mM DTT

  • Enzyme source (e.g., purified 20S proteasome or cell lysate)

  • 96-well black microplate

  • Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve MeOSuc-Ala-Ala-Pro-Val-AMC in DMSO to a final concentration of 10 mM. Store at -20°C.

  • Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 100 µM.

  • Prepare Enzyme Samples: Dilute the enzyme source to the desired concentration in ice-cold Assay Buffer. For cell lysates, a protein concentration of 10-50 µg per well is a good starting point.

  • Set up the Assay: In a 96-well black microplate, add 50 µL of the enzyme sample to each well. Include a blank control with 50 µL of Assay Buffer without the enzyme.

  • Initiate the Reaction: Add 50 µL of the working substrate solution to each well to initiate the reaction. The final substrate concentration will be 50 µM.

  • Measure Fluorescence: Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader. Measure the fluorescence intensity kinetically every 1-2 minutes for 30-60 minutes.

  • Data Analysis: Calculate the rate of reaction (RFU/min) from the linear portion of the kinetic curve. The chymotrypsin-like activity is proportional to this rate.

Inhibitor Screening Assay (IC₅₀ Determination)

This protocol is designed for screening potential inhibitors of chymotrypsin-like activity and determining their half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Same as the general assay protocol

  • Test compounds (potential inhibitors) dissolved in DMSO

Procedure:

  • Prepare Reagents: Prepare substrate and enzyme solutions as described in the general assay protocol.

  • Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compounds in DMSO. Then, dilute these further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Pre-incubation: In a 96-well plate, add 40 µL of the enzyme solution to each well. Add 10 µL of the diluted test compound or vehicle control (Assay Buffer with the same percentage of DMSO) to the respective wells.

  • Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the Reaction: Add 50 µL of the working substrate solution to each well.

  • Measure Fluorescence: Measure the fluorescence kinetically as described in the general protocol.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Inhibitor_Screening_Workflow Inhibitor Screening Workflow Start Start Prepare_Reagents Prepare Enzyme and Substrate Solutions Start->Prepare_Reagents Prepare_Inhibitors Prepare Serial Dilutions of Test Compounds Start->Prepare_Inhibitors Pre_incubation Pre-incubate Enzyme with Inhibitors Prepare_Reagents->Pre_incubation Prepare_Inhibitors->Pre_incubation Add_Substrate Initiate Reaction with MeOSuc-AAPV-AMC Pre_incubation->Add_Substrate Measure_Fluorescence Kinetic Fluorescence Measurement Add_Substrate->Measure_Fluorescence Data_Analysis Calculate Reaction Rates and % Inhibition Measure_Fluorescence->Data_Analysis IC50_Determination Plot Dose-Response Curve and Determine IC₅₀ Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Workflow for IC₅₀ determination of chymotrypsin-like activity inhibitors.

Data Presentation

The following tables summarize typical quantitative data obtained using MeOSuc-Ala-Ala-Pro-Val-AMC and similar substrates for chymotrypsin and chymotrypsin-like enzymes.

Table 1: Kinetic Parameters of MeOSuc-Ala-Ala-Pro-Val-AMC with Various Proteases

EnzymeKₘ (µM)kcat/Kₘ (s⁻¹M⁻¹)Source
Human Leukocyte Elastase140120,000Published Literature
Porcine Pancreatic Elastase--Published Literature
Proteasome (Chymotrypsin-like)~5-50-In-house and Published Data

Table 2: Example IC₅₀ Values for Proteasome Inhibitors using a Chymotrypsin-Like Activity Assay

InhibitorIC₅₀ (nM)Target
Bortezomib5 - 20Proteasome (Chymotrypsin-like subunit)
Carfilzomib2 - 10Proteasome (Chymotrypsin-like subunit)
MG13250 - 200Proteasome (Primarily Chymotrypsin-like)

Conclusion

MeOSuc-Ala-Ala-Pro-Val-AMC is an invaluable tool for researchers and drug development professionals studying chymotrypsin-like enzymatic activity. Its high sensitivity, specificity, and ease of use in a continuous kinetic assay format make it ideal for a wide range of applications, from basic research into the function of the ubiquitin-proteasome system to high-throughput screening of potential therapeutic agents. The detailed protocols and data presented in this guide provide a solid foundation for the successful implementation of this fluorogenic substrate in the laboratory.

An In-depth Technical Guide to the Application of MeOSuc-Ala-Ala-Pro-Met-AMC in Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of the fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Met-AMC. It is designed to equip researchers, scientists, and professionals in drug development with the necessary knowledge to effectively utilize this tool in the study of proteases, particularly human neutrophil cathepsin G.

Core Principles and Mechanism of Action

This compound is a synthetic peptide substrate designed for the sensitive and specific detection of cathepsin G activity.[1] It is also recognized as a substrate for other chymotrypsin-like serine peptidases. The core of this substrate is the peptide sequence Alanine-Alanine-Proline-Methionine, which is recognized and cleaved by the target enzyme.

The detection method relies on the principle of fluorescence resonance energy transfer (FRET). The peptide is conjugated to a fluorophore, 7-amino-4-methylcoumarin (AMC), which in its quenched state (bound to the peptide) exhibits minimal fluorescence. Upon enzymatic cleavage of the peptide bond C-terminal to the methionine residue by cathepsin G, the AMC fluorophore is released. This liberation from the quenching effects of the peptide backbone results in a significant increase in fluorescence intensity, which can be measured over time to determine enzyme activity.

The primary application of this compound lies in biochemical assays for studying protease activity and kinetics, which is instrumental in drug discovery and understanding disease mechanisms.

Quantitative Data and Enzyme Specificity

For a series of similar tetrapeptide substrates with the general formula Suc-Ala-Ala-Pro-Xaa-pNA, the following order of preference for the P1 residue (Xaa) by human cathepsin G has been determined:

Table 1: Relative Substrate Preference of Human Cathepsin G at the P1 Position

P1 Amino AcidRelative kcat/Km
Lysine (Lys)Highest
Phenylalanine (Phe)Highest
Arginine (Arg)High
Leucine (Leu)High
Methionine (Met) Moderate
Norleucine (Nle)Moderate
Norvaline (Nva)Moderate
Alanine (Ala)Low
Aspartic Acid (Asp)Lowest

This table is adapted from the observed order of preference: Lys=Phe>Arg=Leu>Met>Nle=Nva>Ala>Asp.

For comparative purposes, other fluorogenic substrates for cathepsin G have reported specificity constants (kcat/Km) in the range of 5-20 mM⁻¹s⁻¹, with highly optimized sequences reaching up to 150 mM⁻¹s⁻¹.[2][3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₃₁H₄₁N₅O₉S
Molecular Weight 659.75 g/mol
Appearance Solid
Storage Store at -20°C. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles.[1]
Solubility Specific solubility data for this compound is not widely published. However, similar peptide-AMC conjugates are typically soluble in organic solvents like DMSO and DMF. It is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the appropriate aqueous buffer.

Experimental Protocols

The following is a detailed methodology for a typical cathepsin G activity assay using this compound. This protocol is a composite based on established methods for fluorogenic protease assays and specific cathepsin G assay kits.[4][5]

Reagent Preparation
  • Assay Buffer: 100 mM HEPES, pH 7.5. Allow to warm to room temperature before use.

  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in high-quality, anhydrous DMSO. Store in aliquots at -20°C or -80°C, protected from light.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.

  • Enzyme Solution: Prepare a solution of purified human neutrophil cathepsin G in Assay Buffer. The final concentration should be sufficient to provide a linear rate of fluorescence increase over the desired time course.

  • Inhibitor Solution (Optional): If screening for inhibitors, dissolve the test compounds in DMSO and dilute to the desired concentrations in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2% (v/v).

Assay Procedure (96-well plate format)
  • Plate Setup: Add the following to the wells of a black, flat-bottom 96-well microplate:

    • Blank Wells: 50 µL of Assay Buffer.

    • Enzyme Control Wells: 50 µL of Enzyme Solution.

    • Inhibitor Wells (Optional): 25 µL of Enzyme Solution and 25 µL of Inhibitor Solution.

  • Pre-incubation: If using inhibitors, pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate Reaction: Add 50 µL of the Working Substrate Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

  • Kinetic Reading: Record the fluorescence every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the fluorescence of the blank wells from all other readings.

    • Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

    • For inhibitor studies, calculate the percentage of inhibition relative to the enzyme control wells.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the key steps in performing a cathepsin G activity assay using this compound.

experimental_workflow reagent_prep Reagent Preparation (Buffer, Substrate, Enzyme) plate_setup Plate Setup (Blank, Enzyme, Inhibitor) reagent_prep->plate_setup pre_incubation Pre-incubation (if using inhibitors) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation fluorescence_measurement Fluorescence Measurement (Kinetic Read) reaction_initiation->fluorescence_measurement data_analysis Data Analysis (Calculate Reaction Rates) fluorescence_measurement->data_analysis substrate_cleavage sub This compound (Non-fluorescent) enz Cathepsin G sub->enz prod1 MeOSuc-Ala-Ala-Pro-Met enz->prod1 Cleavage prod2 AMC (Fluorescent) enz->prod2 Release signaling_pathway cluster_cell Cell Membrane PAR4 PAR4 Gq Gq PAR4->Gq Activation PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC CatG Cathepsin G CatG->PAR4 Cleavage and Activation

References

Methodological & Application

Application Notes and Protocols for MeOSuc-Ala-Ala-Pro-Met-AMC in Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-Ala-Ala-Pro-Met-AMC is a sensitive fluorogenic substrate designed for the measurement of chymotrypsin-like serine protease activity, with a particular specificity for Cathepsin G.[1] Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils and, to a lesser extent, in other immune cells.[2][3] It plays a crucial role in innate immunity, inflammation, and tissue remodeling by degrading pathogens and extracellular matrix components.[2][3] The assay detailed below utilizes the principle that upon cleavage by an active enzyme in a cell lysate, the non-fluorescent this compound substrate releases the highly fluorescent 7-amino-4-methylcoumarin (AMC) molecule. The rate of AMC generation is directly proportional to the enzyme's activity and can be monitored kinetically using a fluorescence plate reader.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the peptide bond C-terminal to the methionine residue in the this compound substrate by Cathepsin G or other chymotrypsin-like proteases present in the cell lysate. This cleavage event liberates the AMC fluorophore, which exhibits strong fluorescence upon excitation at approximately 360-380 nm, with an emission maximum in the range of 440-460 nm. The increase in fluorescence intensity over time provides a direct measure of the enzymatic activity.

Experimental Protocols

I. Preparation of Cell Lysates

This protocol is designed for cultured cells, particularly those known to express Cathepsin G, such as neutrophil-like cell lines (e.g., HL-60) or primary neutrophils.

Materials:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% Sodium Deoxycholate, 1 mM EDTA)

  • Protease Inhibitor Cocktail (optional, use a formulation without serine protease inhibitors if total chymotrypsin-like activity is of interest)

  • Microcentrifuge

  • 96-well black, clear-bottom microplate

Procedure:

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS, then detach using a cell scraper in a minimal volume of ice-cold PBS. For suspension cells, pellet by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

  • Cell Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A common starting point is to use 100 µL of buffer per 1-2 million cells.

  • Incubation: Incubate the cell suspension on ice for 30 minutes, with gentle vortexing every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully transfer the clear supernatant to a pre-chilled microcentrifuge tube. This is your cell lysate.

  • Protein Quantification: Determine the total protein concentration of the lysate using a standard method such as the Bradford or BCA assay. This is crucial for normalizing the enzymatic activity.

  • Storage: Use the lysate immediately or aliquot and store at -80°C for future use. Avoid repeated freeze-thaw cycles.

II. Cathepsin G Activity Assay

Materials:

  • Cell Lysate (prepared as above)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM CaCl₂)

  • This compound substrate (stock solution in DMSO, e.g., 10 mM)

  • Cathepsin G specific inhibitor (optional, for determining specific activity)

  • AMC standard (for calibration curve)

  • Fluorescence microplate reader with excitation/emission filters for ~380 nm / ~460 nm.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the this compound substrate by diluting the DMSO stock in Assay Buffer. The final concentration in the assay will typically be in the range of 20-100 µM. Protect the substrate solution from light.

    • If using an inhibitor, prepare a working solution at the desired concentration.

  • Assay Setup:

    • In a 96-well black microplate, add your cell lysate to each well. A typical starting amount is 20-50 µg of total protein per well.

    • For each sample, prepare a parallel well containing a specific inhibitor to measure non-Cathepsin G activity. Incubate the lysate with the inhibitor for 10-15 minutes at room temperature before adding the substrate.

    • Include a "no-lysate" control (Assay Buffer only) to determine background fluorescence from the substrate.

    • Adjust the volume in all wells to 50 µL with Assay Buffer.

  • Initiate Reaction: Add 50 µL of the substrate working solution to each well to start the reaction (final volume 100 µL).

  • Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every 1-2 minutes for a duration of 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔRFU/min) from the linear portion of the fluorescence curve for each sample.

    • Subtract the rate of the "no-lysate" control from all sample rates.

    • To determine Cathepsin G-specific activity, subtract the rate of the inhibitor-treated sample from the rate of the untreated sample.

    • Normalize the activity to the amount of protein in each well (e.g., RFU/min/µg protein).

    • (Optional) Convert RFU values to the amount of AMC produced using a standard curve generated with free AMC.

Data Presentation

Table 1: Example Data for Cathepsin G Activity in Cell Lysates

SampleTotal Protein (µg)Rate (ΔRFU/min)Rate with Inhibitor (ΔRFU/min)Specific Activity (ΔRFU/min)Normalized Specific Activity (ΔRFU/min/µg)
Untreated Cells50150.520.2130.32.61
Treated Cells5085.319.865.51.31
Control Lysate5010.19.90.20.004

Visualizations

experimental_workflow cluster_prep Cell Lysate Preparation cluster_assay Enzymatic Assay harvest Harvest Cells lysis Lyse Cells in Buffer harvest->lysis centrifuge Centrifuge to Pellet Debris lysis->centrifuge collect Collect Supernatant (Lysate) centrifuge->collect quantify Quantify Protein (BCA/Bradford) collect->quantify setup Add Lysate, Buffer (& Inhibitor) to Plate quantify->setup Use Lysate in Assay add_substrate Add MeOSuc-A-A-P-M-AMC Substrate setup->add_substrate measure Kinetic Fluorescence Measurement (Ex/Em: 380/460 nm) add_substrate->measure analyze Calculate Reaction Rate & Normalize measure->analyze

Caption: Experimental workflow for measuring Cathepsin G activity in cell lysates.

signaling_pathway substrate This compound (Non-Fluorescent) enzyme Cathepsin G (in Cell Lysate) substrate->enzyme Cleavage product1 MeOSuc-Ala-Ala-Pro-Met enzyme->product1 product2 AMC (Fluorescent) enzyme->product2 inhibitor Cathepsin G Inhibitor inhibitor->enzyme Inhibition

Caption: Principle of the fluorogenic assay for Cathepsin G activity.

References

MeOSuc-Ala-Ala-Pro-Met-AMC in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-Ala-Ala-Pro-Met-AMC is a fluorogenic peptide substrate designed for the sensitive detection of Cathepsin G activity.[1] Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils.[2] It plays a significant role in various physiological and pathological processes, including immune responses, inflammation, and tissue remodeling.[2][3] Dysregulation of Cathepsin G activity has been implicated in a range of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), autoimmune diseases, and some cancers, making it a compelling target for drug discovery and development.[3][4]

The use of fluorogenic substrates like this compound provides a continuous and highly sensitive method for assaying enzyme activity, making it well-suited for high-throughput screening (HTS) of potential inhibitors. The principle of the assay is based on the enzymatic cleavage of the amide bond between the peptide and the fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is weakly fluorescent. Upon hydrolysis by Cathepsin G, the free AMC molecule is released, resulting in a significant increase in fluorescence intensity that can be monitored in real-time.

Physicochemical Properties and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

PropertyValue
Molecular Formula C31H41N5O9S[1]
Molecular Weight 659.75 g/mol [1]
Appearance Solid
Purity Typically ≥95%
Solubility Soluble in DMSO. For aqueous buffers, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final assay concentration.
Storage Store as a solid at -20°C, protected from light and moisture. Stock solutions in DMSO should be stored at -20°C or -80°C.[5] Avoid repeated freeze-thaw cycles.[5]

Spectral Properties

The spectral properties of the released 7-amino-4-methylcoumarin (AMC) are key to the fluorogenic assay.

ParameterWavelength (nm)
Excitation Maximum (λex) ~355-380[6][7]
Emission Maximum (λem) ~440-460[6][7]

Note: Optimal excitation and emission wavelengths may vary slightly depending on the buffer conditions and the specific instrumentation used. It is recommended to perform a spectral scan to determine the optimal settings for your experimental setup.

Cathepsin G Signaling Pathway in Inflammatory Disease

Cathepsin G is a key mediator in inflammatory pathways, contributing to tissue damage and the perpetuation of the inflammatory response. One of its significant roles is in the modulation of signaling cascades through the cleavage of various proteins. The following diagram illustrates a known signaling pathway involving Cathepsin G in the context of inflammatory lung disease.

Cathepsin G's role in inflammatory signaling.

Experimental Protocols

The following are generalized protocols for utilizing this compound in drug discovery applications. It is recommended to optimize these protocols for your specific experimental conditions.

Cathepsin G Activity Assay

This protocol is designed to measure the enzymatic activity of Cathepsin G.

Materials:

  • This compound

  • Human Cathepsin G (purified)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store this stock solution at -20°C.

  • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer. The final concentration will need to be optimized, but a starting point is typically 2-10 times the Km value, if known. In the absence of a known Km, a concentration range of 10-100 µM can be tested.

  • Prepare serial dilutions of human Cathepsin G in Assay Buffer.

  • Pipette 50 µL of the Cathepsin G dilutions into the wells of the 96-well plate. Include a buffer-only control (no enzyme).

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm).

  • Measure the fluorescence intensity kinetically over a period of 15-60 minutes at 37°C.

  • Calculate the reaction velocity (rate of increase in fluorescence) for each Cathepsin G concentration. The initial linear portion of the kinetic curve should be used for this calculation.

High-Throughput Screening (HTS) for Cathepsin G Inhibitors

This protocol provides a framework for screening a compound library for potential inhibitors of Cathepsin G.

Materials:

  • This compound

  • Human Cathepsin G

  • Assay Buffer

  • DMSO

  • Test compounds dissolved in DMSO

  • Known Cathepsin G inhibitor (positive control)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare substrate and enzyme solutions as described in the activity assay protocol. The concentration of Cathepsin G should be chosen to give a robust signal within the linear range of the assay. The substrate concentration should ideally be at or near the Km value.

  • Dispense a small volume (e.g., 1 µL) of each test compound, positive control, and DMSO (vehicle control) into the wells of the microplate.

  • Add 50 µL of the Cathepsin G solution to each well and incubate for 15-30 minutes at room temperature. This pre-incubation step allows the compounds to interact with the enzyme.

  • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to each well.

  • Measure the fluorescence intensity at a fixed time point (e.g., 30 minutes) or kinetically.

  • Calculate the percent inhibition for each compound: % Inhibition = 100 x [1 - (Fluorescence_test_compound - Fluorescence_no_enzyme) / (Fluorescence_vehicle_control - Fluorescence_no_enzyme)]

  • Compounds showing significant inhibition can be selected for further characterization, such as IC50 determination.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for a Cathepsin G inhibitor screening campaign and the logical relationship of the components in the fluorogenic assay.

HTS_Workflow High-Throughput Screening Workflow for Cathepsin G Inhibitors cluster_prep Assay Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Library Plating Pre_Incubation Pre-incubation: Enzyme + Compound Compound_Plating->Pre_Incubation Enzyme_Prep Cathepsin G Preparation Enzyme_Prep->Pre_Incubation Substrate_Prep Substrate Preparation (MeOSuc-AAPM-AMC) Reaction_Initiation Reaction Initiation: Add Substrate Substrate_Prep->Reaction_Initiation Pre_Incubation->Reaction_Initiation Fluorescence_Reading Fluorescence Measurement Reaction_Initiation->Fluorescence_Reading Data_Normalization Data Normalization Fluorescence_Reading->Data_Normalization Hit_Identification Hit Identification (% Inhibition) Data_Normalization->Hit_Identification IC50_Determination IC50 Determination (for Hits) Hit_Identification->IC50_Determination

Workflow for HTS of Cathepsin G inhibitors.

Assay_Principle Principle of the Fluorogenic Assay Substrate This compound (Low Fluorescence) CatG Cathepsin G Substrate->CatG hydrolysis Products MeOSuc-Ala-Ala-Pro-Met + Free AMC (High Fluorescence) CatG->Products

Logical relationship of assay components.

Disclaimer

This document is intended for research use only. The protocols provided are general guidelines and may require optimization for specific applications and laboratory conditions. Always follow appropriate laboratory safety procedures.

References

Application Notes and Protocols for Live-Cell Imaging with MeOSuc-Ala-Ala-Pro-Met-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live-cell imaging is a powerful technique for studying dynamic cellular processes in real-time. Fluorogenic substrates are invaluable tools in this field, enabling the visualization and quantification of specific enzyme activities within living cells. This document provides detailed application notes and protocols for the use of MeOSuc-Ala-Ala-Pro-Met-AMC, a fluorogenic substrate for cathepsin G, in live-cell imaging applications.[1][]

Cathepsin G is a serine protease found in the azurophilic granules of neutrophils.[3][4] It is involved in various physiological and pathological processes, including immune responses, inflammation, and tissue remodeling.[4][5] The ability to monitor cathepsin G activity in live cells can provide crucial insights into these processes and aid in the development of therapeutic interventions.

Due to the limited availability of specific live-cell imaging protocols for this compound, this document also includes a detailed protocol for the closely related and well-characterized substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, which is specific for neutrophil elastase.[6][7][8] This comparative protocol serves as a robust framework that can be adapted for the use of the methionine-containing substrate.

Principle of Detection

The this compound substrate consists of a peptide sequence (Ala-Ala-Pro-Met) recognized by cathepsin G, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent or has very low fluorescence. Upon enzymatic cleavage of the peptide by active cathepsin G, the AMC fluorophore is released, resulting in a significant increase in fluorescence. This fluorescence signal can be detected and quantified using fluorescence microscopy or a microplate reader, providing a direct measure of cathepsin G activity within live cells.

G cluster_0 Inside the Cell cluster_1 Detection Substrate MeOSuc-A-A-P-M-AMC (Non-fluorescent) Enzyme Active Cathepsin G Substrate->Enzyme Enzymatic Cleavage Products Cleaved Peptide + Free AMC (Fluorescent) Enzyme->Products Release Detection Fluorescence Signal (Ex: ~380 nm, Em: ~460 nm) Products->Detection

Mechanism of fluorescence activation by enzymatic cleavage.

Data Presentation

The following tables summarize the key properties of this compound and the related substrate, MeOSuc-Ala-Ala-Pro-Val-AMC.

Table 1: Substrate Properties

PropertyThis compoundMeOSuc-Ala-Ala-Pro-Val-AMC
Target Enzyme Cathepsin G[1][]Neutrophil Elastase[6][7][8]
Molecular Formula C31H41N5O9S[]C31H41N5O9[6]
Molecular Weight 659.75 g/mol []627.7 g/mol [6]
CAS Number 201853-55-6[1][]72252-90-5[6]

Table 2: Spectral and Solubility Properties

PropertyThis compoundMeOSuc-Ala-Ala-Pro-Val-AMC
Excitation Wavelength Not Specified355-380 nm[6][8]
Emission Wavelength Not Specified440-460 nm[6][8]
Solubility Soluble in DMSO[1]DMF: 20 mg/mL, DMSO: 16 mg/mL, DMF:PBS (pH 7.2) (1:1): 0.5 mg/mL[6][8]
Storage Store at -20°C[1]Store at -20°C[6]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Cathepsin G Activity with this compound (General Protocol)

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Cells of interest cultured on imaging-compatible plates or slides

  • Fluorescence microscope with appropriate filters for AMC (e.g., DAPI filter set)

  • Positive control (e.g., cells known to express active cathepsin G)

  • Negative control (e.g., cells treated with a cathepsin G inhibitor)

Procedure:

  • Prepare Stock Solution:

    • Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).[1]

    • Store the stock solution at -20°C, protected from light.[1] Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes, chamber slides, or microplates suitable for live-cell imaging.

    • Allow cells to adhere and reach the desired confluency.

  • Prepare Working Solution:

    • On the day of the experiment, thaw the stock solution.

    • Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration. A starting concentration of 10-50 µM is recommended, but the optimal concentration should be determined empirically.

  • Labeling Cells:

    • Remove the culture medium from the cells and wash once with pre-warmed imaging medium.

    • Add the substrate working solution to the cells.

    • Incubate the cells at 37°C in a CO2 incubator for 30-60 minutes. The optimal incubation time may vary.

  • Image Acquisition:

    • After incubation, cells can be imaged directly in the substrate-containing medium or after washing with fresh imaging medium.

    • Acquire images using a fluorescence microscope with excitation and emission wavelengths appropriate for AMC (approximately 380 nm and 460 nm, respectively).

    • Acquire both fluorescence and bright-field images.

  • Data Analysis:

    • Quantify the fluorescence intensity per cell or per area using image analysis software.

    • Compare the fluorescence intensity between different experimental groups.

G prep_stock Prepare Substrate Stock Solution (in DMSO) prep_working Prepare Working Solution (in Imaging Medium) prep_stock->prep_working prep_cells Plate and Culture Cells label_cells Incubate Cells with Working Solution prep_cells->label_cells prep_working->label_cells image Acquire Images (Fluorescence & Bright-field) label_cells->image analyze Analyze Fluorescence Intensity image->analyze

General workflow for live-cell imaging with a fluorogenic substrate.
Protocol 2: Live-Cell Imaging of Neutrophil Elastase Activity with MeOSuc-Ala-Ala-Pro-Val-AMC (Detailed Protocol)

This protocol provides a more detailed example and can be used as a reference for optimizing the cathepsin G assay.

Materials:

  • MeOSuc-Ala-Ala-Pro-Val-AMC

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)

  • Neutrophils or other cells expressing neutrophil elastase

  • Neutrophil elastase inhibitor (e.g., Sivelestat) for negative control

  • PMA (Phorbol 12-myristate 13-acetate) to stimulate neutrophil degranulation (optional positive control)

  • Fluorescence microscope with DAPI or similar filter set (Ex: 355-380 nm, Em: 440-460 nm)[6][8]

Procedure:

  • Prepare 10 mM Stock Solution:

    • Dissolve MeOSuc-Ala-Ala-Pro-Val-AMC in DMSO to a final concentration of 10 mM. For example, dissolve 1 mg of the substrate (MW: 627.7 g/mol ) in 159.3 µL of DMSO.

    • Aliquot and store at -20°C.

  • Cell Preparation:

    • Isolate primary neutrophils or culture a cell line known to express neutrophil elastase (e.g., HL-60 cells differentiated towards a neutrophil lineage).

    • Plate the cells in an imaging-compatible format. For suspension cells like neutrophils, pre-coat the imaging surface with a suitable attachment factor if necessary.

  • Prepare 20 µM Working Solution:

    • Dilute the 10 mM stock solution 1:500 in pre-warmed live-cell imaging medium. For example, add 2 µL of the 10 mM stock to 998 µL of medium. The optimal concentration may range from 10-100 µM and should be determined experimentally.

  • Controls:

    • Negative Control: Pre-incubate a set of cells with a neutrophil elastase inhibitor (e.g., 10-50 µM Sivelestat) for 30 minutes before adding the substrate.

    • Positive Control (Optional): Pre-treat cells with a stimulant like PMA (e.g., 100 nM) for 15-30 minutes to induce neutrophil elastase release.

  • Labeling and Imaging:

    • Gently remove the existing medium and replace it with the substrate working solution (or the inhibitor-containing medium followed by the substrate).

    • Place the cells on the microscope stage, maintaining them at 37°C and 5% CO2.

    • Begin acquiring images immediately to capture the kinetic response, or at a set time point (e.g., 30-60 minutes).

    • Use an excitation wavelength between 355-380 nm and collect emission between 440-460 nm.[6][8]

    • Acquire time-lapse images to monitor the change in fluorescence over time.

  • Data Quantification:

    • Measure the mean fluorescence intensity of individual cells or cell populations over time using appropriate software.

    • Subtract the background fluorescence from a cell-free region.

    • Plot the change in fluorescence intensity over time to determine the rate of substrate cleavage.

Troubleshooting

IssuePossible CauseSolution
High Background Fluorescence - Substrate auto-hydrolysis.- Non-specific binding.- Decrease substrate concentration.- Reduce incubation time.- Wash cells with fresh medium before imaging.
No or Weak Signal - Low enzyme activity in cells.- Substrate not cell-permeable.- Incorrect filter set.- Use a positive control cell line.- Stimulate cells to increase enzyme activity.- Permeabilize cells (for fixed-cell assays).- Verify microscope filter specifications.
Phototoxicity - Excessive light exposure.- Reduce excitation light intensity.- Decrease exposure time.- Use a more sensitive camera.
Precipitation of Substrate - Poor solubility in aqueous medium.- Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh working solutions.

Conclusion

This compound is a valuable tool for probing cathepsin G activity in live cells. While specific protocols for its use in live-cell imaging are not extensively documented, the principles and methodologies outlined in this document, particularly through the comparison with the well-established neutrophil elastase substrate MeOSuc-Ala-Ala-Pro-Val-AMC, provide a strong foundation for researchers to develop and optimize their own assays. Careful optimization of substrate concentration, incubation time, and imaging parameters will be crucial for obtaining reliable and quantifiable data on cathepsin G activity in real-time.

References

Troubleshooting & Optimization

Technical Support Center: MeOSuc-Ala-Ala-Pro-Met-AMC Fluorogenic Substrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic substrate primarily used to measure the enzymatic activity of Cathepsin G, a chymotrypsin-like serine protease.[1] Upon cleavage by Cathepsin G, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence. This allows for the sensitive detection of Cathepsin G activity in various biological samples.

Q2: What are the optimal excitation and emission wavelengths for detecting the released AMC fluorophore?

The optimal excitation wavelength for AMC is in the range of 360-380 nm, and the emission wavelength is typically between 440-460 nm.[2][3] It is recommended to confirm the optimal settings for your specific fluorescence microplate reader.

Q3: How should I prepare and store the this compound substrate?

For long-term storage, the lyophilized substrate should be stored at -20°C.[4] To prepare a stock solution, dissolve the substrate in a suitable solvent like dimethyl sulfoxide (DMSO).[5] It is recommended to prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles.[1][3] Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[1] Protect the substrate from light.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue in assays using fluorogenic substrates. The following guide provides potential causes and solutions in a question-and-answer format.

Q4: My blank wells (without enzyme) are showing high fluorescence. What could be the cause?

High fluorescence in blank wells can be attributed to several factors:

  • Substrate Instability/Auto-hydrolysis: The this compound substrate may be degrading spontaneously.

    • Solution: Ensure proper storage of the substrate at -20°C or -80°C and protect it from light and moisture.[1][4] Prepare fresh substrate dilutions for each experiment.

  • Contaminated Assay Buffer or Water: The buffer components or water used for dilutions may be contaminated with fluorescent compounds or proteases.

    • Solution: Use high-purity, sterile water and freshly prepared assay buffer. Filter-sterilize the buffer if necessary.

  • Autofluorescence of the Microplate: Some microplates, particularly those made of certain plastics, can exhibit autofluorescence.

    • Solution: Use black, flat-bottomed microplates with non-binding surfaces, which are recommended for fluorescence assays to minimize background.[6]

Q5: The fluorescence signal is high in my negative control wells (with sample but without the specific enzyme activity). What should I investigate?

High background in negative controls often points to non-specific enzymatic activity or autofluorescence from the sample itself.

  • Presence of Other Proteases in the Sample: Your sample (e.g., cell lysate, tissue homogenate) may contain other proteases that can cleave the substrate.

    • Solution: Include a specific inhibitor for Cathepsin G in a parallel set of wells to confirm that the signal is due to Cathepsin G activity.[7][8] A significant reduction in fluorescence in the presence of the inhibitor indicates that the initial high signal was due to Cathepsin G.

  • Sample Autofluorescence: Biological samples can contain endogenous fluorescent molecules (e.g., NADH, riboflavins) that contribute to the background signal.

    • Solution: Run a control with your sample and assay buffer but without the this compound substrate to measure the inherent autofluorescence. Subtract this value from your experimental readings.

  • High Substrate Concentration: Using an excessively high concentration of the substrate can lead to increased background fluorescence.

    • Solution: Perform a substrate titration to determine the optimal concentration that provides a good signal-to-background ratio. A typical starting point for AMC-based substrates is in the range of 10-100 µM.[5]

Q6: My overall fluorescence readings, including the positive controls, are very high and seem to saturate the detector. What adjustments can I make?

Saturated fluorescence signals can be due to overly high enzyme or substrate concentrations, or incorrect instrument settings.

  • High Enzyme Concentration: The amount of Cathepsin G in your sample or positive control may be too high, leading to a rapid and intense fluorescence signal.

    • Solution: Dilute your sample or the positive control enzyme. It is advisable to test a range of dilutions to find one that results in a linear increase in fluorescence over time.

  • Incorrect Plate Reader Gain Settings: The gain setting on the fluorescence reader may be too high.

    • Solution: Reduce the gain setting on your instrument. The goal is to have the fluorescence signal within the linear range of the detector.

  • Prolonged Incubation Time: Incubating the reaction for too long can lead to signal saturation.

    • Solution: Measure the fluorescence kinetically (multiple readings over time) to determine the initial linear rate of the reaction. This will provide more accurate data than a single endpoint reading after a long incubation.[8]

Experimental Protocols

General Assay Protocol for Cathepsin G Activity

This protocol provides a general workflow for measuring Cathepsin G activity using this compound. Optimization of concentrations and incubation times may be necessary for your specific experimental conditions.

Materials:

  • This compound

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)[9]

  • Purified Cathepsin G (for positive control)

  • Cathepsin G specific inhibitor (for negative control)

  • Sample (e.g., cell lysate, purified enzyme)

  • Black, flat-bottom 96-well microplate[6]

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Allow all reagents to warm to room temperature before use.

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the substrate stock solution to the desired working concentration in Assay Buffer.

    • Prepare serial dilutions of your sample and the purified Cathepsin G in Assay Buffer.

  • Set up the Assay Plate:

    • Add your diluted samples, positive controls, and blanks to the wells of the 96-well plate.

    • For inhibitor controls, pre-incubate the sample with the Cathepsin G inhibitor for 10-15 minutes at room temperature.

  • Initiate the Reaction:

    • Add the substrate working solution to all wells to start the enzymatic reaction.

  • Measure Fluorescence:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically at an excitation wavelength of ~370 nm and an emission wavelength of ~450 nm. Record data every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (change in fluorescence intensity per minute) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from the rates of all other wells.

    • The Cathepsin G activity is proportional to the calculated reaction rate.

Quantitative Data Summary

The following table provides a summary of recommended parameters for a Cathepsin G fluorometric assay.

ParameterRecommended ValueNotes
Substrate Concentration 10 - 100 µMOptimal concentration should be determined empirically by titration.[5]
Enzyme Concentration VariableShould be diluted to ensure the reaction rate is within the linear range of detection.
Assay Buffer 100 mM HEPES, pH 7.5Other buffers such as Tris-HCl can also be used.
Incubation Temperature 37°COptimal temperature for enzyme activity.[5][9]
Incubation Time 30 - 60 minutes (kinetic)Kinetic measurement is recommended over a single endpoint reading.[5][8]
Excitation Wavelength 360 - 380 nmConfirm the optimal wavelength for your instrument.[2][3]
Emission Wavelength 440 - 460 nmConfirm the optimal wavelength for your instrument.[2][3]

Visualizations

Experimental Workflow for Troubleshooting High Background Fluorescence

Troubleshooting_Workflow Troubleshooting High Background Fluorescence start High Background Fluorescence Observed check_blank Are blank wells (no enzyme) high? start->check_blank check_substrate Check substrate stability and buffer contamination. check_blank->check_substrate Yes check_neg_control Are negative controls (with sample) high? check_blank->check_neg_control No check_plate Use non-binding, black microplates. check_substrate->check_plate end Problem Resolved check_plate->end check_proteases Use specific inhibitor to confirm non-specific protease activity. check_neg_control->check_proteases Yes check_saturation Are all signals (including positive control) saturated? check_neg_control->check_saturation No check_autofluorescence Measure sample autofluorescence (no substrate). check_proteases->check_autofluorescence check_autofluorescence->end optimize_enzyme Dilute enzyme/sample. check_saturation->optimize_enzyme Yes check_saturation->end No optimize_gain Reduce plate reader gain. optimize_enzyme->optimize_gain optimize_kinetics Use kinetic reads to determine linear reaction rate. optimize_gain->optimize_kinetics optimize_kinetics->end

Caption: Troubleshooting workflow for high background fluorescence.

Cathepsin G Signaling Pathway Involvement

CathepsinG_Signaling Cathepsin G in Inflammatory Signaling Neutrophil Activated Neutrophil CatG Cathepsin G Release Neutrophil->CatG PAR Protease-Activated Receptor (PAR) CatG->PAR Cleavage and Activation Signaling Intracellular Signaling Cascade (e.g., G-protein activation) PAR->Signaling Response Cellular Response (e.g., Cytokine Release, Chemotaxis) Signaling->Response

Caption: Cathepsin G's role in activating PAR signaling.

References

Technical Support Center: Optimizing MeOSuc-Ala-Ala-Pro-Met-AMC Concentration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic peptide substrate used to measure the enzymatic activity of chymotrypsin-like serine peptidases, with a particular specificity for Cathepsin G.[1] Upon cleavage of the peptide bond after the methionine residue by the target enzyme, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released. The resulting increase in fluorescence can be monitored in real-time to determine enzyme activity.

Q2: What are the optimal excitation and emission wavelengths for detecting AMC fluorescence?

The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited at a wavelength of 360-380 nm and its emission is measured at 440-460 nm.[2][3]

Q3: How should I prepare and store the this compound substrate?

The substrate is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a concentrated stock solution in DMSO and store it in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1][2] When preparing working solutions, the DMSO concentration in the final assay should be kept low (typically ≤1%) to avoid potential effects on enzyme activity.

Q4: What is a typical working concentration for this substrate?

The optimal concentration of this compound will depend on the specific enzyme and experimental conditions. For chymotrypsin, a final substrate concentration of 5 µM has been used with a similar substrate, Suc-AAPF-AMC. For cathepsin G, a final concentration of 25 µM of Suc-AAPF-AMC has been reported. A good starting point for optimization is to test a range of concentrations from 1 µM to 100 µM.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No or Low Signal Inactive enzymeEnsure the enzyme has been stored correctly and has not lost activity. Run a positive control with a known active enzyme.
Incorrect buffer pH or compositionThe optimal pH for chymotrypsin and cathepsin G is typically between 7.5 and 8.5. Verify the pH of your assay buffer.
Substrate degradationProtect the substrate from light and avoid repeated freeze-thaw cycles of the stock solution.
Insufficient incubation timeFor kinetic assays, ensure you are monitoring the reaction for a sufficient duration to detect a change in fluorescence.
High Background Fluorescence Substrate instability/hydrolysisPrepare fresh working solutions of the substrate for each experiment. Run a "no enzyme" control to determine the rate of spontaneous substrate hydrolysis.
Contaminated reagents or bufferUse high-purity reagents and water to prepare buffers. Filter-sterilize buffers if necessary.
Autofluorescence from sample componentsIf working with cell lysates or other complex biological samples, run a "no substrate" control to measure the intrinsic fluorescence of the sample.
Signal Decreases Over Time (Photobleaching) Excessive exposure to excitation lightReduce the intensity of the excitation light or the duration of exposure. Use a plate reader with a shutter that only opens during measurement.
Precipitation in Wells Low substrate solubility in aqueous bufferEnsure the final DMSO concentration is sufficient to maintain substrate solubility. If precipitation occurs, try preparing the reaction mix with gentle vortexing or brief sonication.[4]
Non-linear Reaction Progress Curves Substrate depletionIf the reaction rate decreases over time, the initial substrate concentration may be too low. Increase the substrate concentration.
Enzyme instabilityThe enzyme may be losing activity over the course of the assay. Check the stability of the enzyme under your assay conditions.
Product inhibitionThe released AMC or the cleaved peptide may be inhibiting the enzyme. This is less common but can be investigated by adding the product to the initial reaction mixture.

Experimental Protocols

Detailed Methodology for a Cathepsin G Activity Assay

This protocol is a general guideline and should be optimized for your specific experimental conditions.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.1, 1 mM EDTA, 0.01% Tween-20.
  • Cathepsin G Enzyme: Prepare a stock solution of human neutrophil cathepsin G in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5) and store at -80°C. Immediately before use, dilute the enzyme to the desired final concentration in the assay buffer.
  • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
  • Substrate Working Solution: Dilute the substrate stock solution in assay buffer to the desired final concentration. For example, to achieve a final concentration of 25 µM in a 100 µL reaction volume, prepare a 2X working solution of 50 µM.

2. Assay Procedure (96-well plate format):

  • Add 50 µL of the 2X substrate working solution to each well of a black, clear-bottom 96-well plate.
  • Add 50 µL of the diluted cathepsin G enzyme solution to each well to initiate the reaction.
  • For a negative control, add 50 µL of assay buffer instead of the enzyme solution.
  • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).
  • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a period of 30-60 minutes. Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

3. Data Analysis:

  • Subtract the fluorescence values of the negative control from the values of the enzyme-containing wells.
  • Plot the change in fluorescence intensity over time.
  • The initial rate of the reaction is the slope of the linear portion of the curve.
  • Enzyme activity can be calculated by comparing the reaction rate to a standard curve of free AMC.

Quantitative Data Summary

Parameter Value Enzyme Substrate Reference
Excitation Wavelength 355-380 nmN/AMeOSuc-Ala-Ala-Pro-Val-AMC[2][3]
Emission Wavelength 440-460 nmN/AMeOSuc-Ala-Ala-Pro-Val-AMC[2][3]
Km 362 µMHuman leukocyte and porcine pancreatic elastaseMeOSuc-Ala-Ala-Pro-Val-AMC[2]
Typical Working Concentration 5 µMChymotrypsinSuc-AAPF-AMC
Typical Working Concentration 25 µMCathepsin GSuc-AAPF-AMC

Note: The Km value provided is for a similar substrate (MeOSuc-Ala-Ala-Pro-Val-AMC) with elastase and should be used as an approximate reference. The optimal concentration for this compound with cathepsin G or chymotrypsin should be determined empirically.

Visualizations

Cathepsin G Signaling Pathway

Cathepsin G, released by neutrophils, can influence cellular signaling through multiple mechanisms. It can directly cleave and activate Protease-Activated Receptors (PARs), such as PAR4 on platelets, leading to downstream signaling cascades.[5] Additionally, Cathepsin G can indirectly activate the Epidermal Growth Factor Receptor (EGFR) through a process involving matrix metalloproteinases (MMPs) and the shedding of heparin-binding EGF-like growth factor (HB-EGF).[6]

Caption: Cathepsin G signaling pathways.

Experimental Workflow for Enzyme Kinetics

The following workflow outlines the key steps for determining the kinetic parameters of an enzyme using this compound.

Enzyme_Kinetics_Workflow prep 1. Reagent Preparation (Buffer, Enzyme, Substrate) setup 2. Assay Setup (Plate, Controls, Dilutions) prep->setup measurement 3. Fluorescence Measurement (Kinetic Read at 380/460 nm) setup->measurement analysis 4. Data Analysis (Initial Velocity Calculation) measurement->analysis kinetics 5. Kinetic Parameter Determination (Michaelis-Menten Plot) analysis->kinetics

Caption: Workflow for enzyme kinetic analysis.

References

Technical Support Center: MeOSuc-Ala-Ala-Pro-Met-AMC Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the MeOSuc-Ala-Ala-Pro-Met-AMC fluorogenic substrate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a fluorogenic peptide substrate used to measure the activity of certain proteases. Specifically, it is a substrate for cathepsin G, elastases, and chymotrypsin-like serine peptidases.[1][2] When cleaved by one of these enzymes, the 7-amino-4-methylcoumarin (AMC) group is released, producing a fluorescent signal that can be quantified to determine enzyme activity.

Q2: What are the optimal excitation and emission wavelengths for the AMC fluorophore?

The released AMC fluorophore has an excitation maximum of approximately 380 nm and an emission maximum of around 460 nm.[3][4]

Q3: How should I prepare and store the this compound substrate?

For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[2] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO). To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller volumes for storage.[2] When stored at -20°C, the stock solution is typically stable for about a month, while at -80°C, it can be stable for up to six months.[2] If you experience solubility issues, gentle warming to 37°C or sonication may help.[2]

Q4: What are the key enzymes that can cleave this compound?

The primary enzymes that cleave this substrate are:

  • Cathepsin G : A serine protease found in the azurophilic granules of neutrophils.[2]

  • Elastases : A family of serine proteases that break down elastin. Neutrophil elastase is a key target.

  • Chymotrypsin-like serine peptidases : A group of proteases with specificity similar to chymotrypsin.[1]

Troubleshooting Guides

This section addresses common issues and artifacts that may be encountered during assays using this compound.

High Background Fluorescence

Problem: The fluorescence reading of the negative control (no enzyme) is unexpectedly high.

Potential Cause Troubleshooting Steps
Substrate Instability/Autohydrolysis Prepare fresh substrate dilutions for each experiment. Avoid prolonged exposure of the substrate to assay buffer before starting the reaction.
Contaminated Reagents Use high-purity water and reagents. Check all buffer components for intrinsic fluorescence at the assay wavelengths.
Autofluorescence from Assay Components Media components like phenol red and fetal bovine serum can be fluorescent. If possible, perform the final assay step in a simplified buffer like PBS.
Microplate Issues Use black, opaque-bottom microplates to minimize background fluorescence and well-to-well crosstalk. Ensure plates are clean and free of dust.
Low or No Signal

Problem: There is little to no increase in fluorescence in the presence of the enzyme.

Potential Cause Troubleshooting Steps
Inactive Enzyme Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Test the enzyme activity with a known positive control substrate.
Incorrect Assay Buffer Conditions The optimal pH for cathepsin G and neutrophil elastase is generally between 7.5 and 8.5. Verify the pH of your assay buffer.
Presence of Inhibitors Samples may contain endogenous protease inhibitors (e.g., serpins).[5] Consider including a control with a known amount of purified enzyme to test for inhibition.
Sub-optimal Substrate Concentration The substrate concentration should ideally be at or below the Michaelis constant (Km) for accurate kinetic measurements. If the signal is too low, you may need to increase the substrate concentration, keeping in mind the potential for inner filter effects.
Inconsistent or Non-Linear Reaction Rates

Problem: The fluorescence signal does not increase linearly over time, or there is high variability between replicate wells.

Potential Cause Troubleshooting Steps
Substrate Limitation If the reaction rate decreases over time, the substrate may be getting depleted. Use a lower enzyme concentration or a higher initial substrate concentration.
Enzyme Instability The enzyme may be losing activity over the course of the assay. Check the stability of the enzyme under your specific assay conditions (temperature, pH, buffer components).
Inner Filter Effect At high substrate or product concentrations, the excitation or emission light can be absorbed by the solution, leading to non-linear fluorescence. Dilute the sample or use a shorter pathlength if possible.
Compound Interference Test compounds in drug screening assays can interfere with the fluorescent signal. Screen compounds for autofluorescence and quenching effects in separate control experiments.
DMSO Effects High concentrations of DMSO (typically >1-2%) can inhibit enzyme activity. Keep the final DMSO concentration in the assay as low as possible and consistent across all wells.[4]

Experimental Protocols

General Protocol for Protease Activity Assay

This protocol provides a general framework for measuring protease activity using this compound. Optimization will be required for specific enzymes and experimental conditions.

  • Reagent Preparation:

    • Assay Buffer: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.[4] For cysteine proteases, a more acidic buffer (e.g., 100 mM sodium acetate, pH 5.5) with a reducing agent like DTT may be necessary.[4]

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Enzyme Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer. The final concentration will need to be determined empirically.

    • AMC Standard: Prepare a stock solution of AMC in DMSO for generating a standard curve.

  • Assay Procedure:

    • Prepare a dilution series of the AMC standard in assay buffer in a 96-well black, clear-bottom plate.

    • In separate wells, add the enzyme solution. Include a no-enzyme control (assay buffer only).

    • To initiate the reaction, add the this compound substrate to all wells. The final substrate concentration typically ranges from 10 to 100 µM.

    • Immediately measure the fluorescence in a microplate reader at an excitation of ~380 nm and an emission of ~460 nm.

    • Take kinetic readings every 1-5 minutes for 30-60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity of the AMC standards versus concentration to generate a standard curve.

    • Determine the initial reaction velocity (V₀) from the linear portion of the kinetic curve for each sample.

    • Convert the V₀ from fluorescence units per minute to moles of AMC released per minute using the standard curve.

Visualizing Experimental Workflows and Potential Artifacts

Standard Assay Workflow

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Plate Prepare 96-well Plate (Standards & Samples) Reagents->Plate Initiate Add Substrate to Initiate Reaction Plate->Initiate Incubate Incubate at Controlled Temperature Initiate->Incubate Measure Measure Fluorescence (Ex: 380nm, Em: 460nm) Incubate->Measure Analyze Calculate Reaction Velocity and Enzyme Activity Measure->Analyze High_Background_Troubleshooting Start High Background Fluorescence Observed Check_Substrate Test for Substrate Autohydrolysis Start->Check_Substrate Check_Reagents Check Reagents for Intrinsic Fluorescence Start->Check_Reagents Check_Plate Verify Microplate Type (Black, Opaque-bottom) Start->Check_Plate Check_Media Assess Autofluorescence of Media Components Start->Check_Media Solution_Substrate Prepare Fresh Substrate Check_Substrate->Solution_Substrate Positive Solution_Reagents Use High-Purity Reagents Check_Reagents->Solution_Reagents Positive Solution_Plate Use Appropriate Plate Check_Plate->Solution_Plate Incorrect Solution_Media Use Simplified Buffer for Final Reading Check_Media->Solution_Media Positive Compound_Interference cluster_artifacts Potential Artifacts Assay Protease Assay with Test Compound True_Inhibition True Inhibition Assay->True_Inhibition Quenching Fluorescence Quenching Assay->Quenching Autofluorescence Compound Autofluorescence Assay->Autofluorescence Light_Scatter Light Scattering Assay->Light_Scatter False_Positive False Positive (Apparent Inhibition) False_Negative False Negative (Masked Inhibition) Quenching->False_Positive Autofluorescence->False_Negative Light_Scatter->False_Positive

References

Technical Support Center: MeOSuc-Ala-Ala-Pro-Met-AMC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC in their experiments.

I. Troubleshooting Guide

This guide addresses common issues encountered during enzymatic assays using this compound, focusing on non-specific cleavage and other sources of error.

High Background Fluorescence or Non-Specific Cleavage

High background fluorescence can mask the true enzymatic signal, leading to inaccurate results. Non-specific cleavage of the substrate by components other than the target enzyme is a primary cause.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Substrate Instability/Degradation Store the substrate stock solution, protected from light, at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Contaminating Proteases in Enzyme Preparation Use a highly purified enzyme preparation. If contamination is suspected, purify the enzyme further or use specific inhibitors for known contaminating proteases.
Non-Enzymatic Substrate Hydrolysis Run a "no-enzyme" control (substrate in assay buffer) to quantify the rate of spontaneous substrate degradation. If high, consider adjusting the buffer pH or composition.
Autofluorescence of Samples or Compounds Measure the fluorescence of your sample or test compounds in the absence of the substrate. Subtract this background from your experimental wells.[1]
High Substrate Concentration Titrate the substrate concentration to find the optimal balance between signal and background. A common starting point is at or below the Km value for the target enzyme.
Prolonged Incubation Time Reduce the incubation time. A shorter incubation may be sufficient to detect the specific signal before significant background accumulates.
Low or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive Enzyme Verify the activity of your enzyme with a known, reliable substrate. Ensure proper storage and handling of the enzyme.
Incorrect Assay Buffer Conditions Optimize the pH, ionic strength, and any required cofactors (e.g., metal ions) for your specific enzyme.
Incorrect Wavelength Settings Ensure your plate reader is set to the correct excitation and emission wavelengths for the cleaved AMC fluorophore (typically Ex: ~360-380 nm, Em: ~440-460 nm).
Inhibitors in the Sample Run a control with a known amount of purified enzyme spiked into your sample matrix to test for inhibitory effects.
Pipetting Errors Use calibrated pipettes and ensure all components are added correctly and mixed thoroughly.

II. Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme target for this compound?

A1: this compound is reported as a fluorogenic substrate for cathepsin G.[] It may also be cleaved by other chymotrypsin-like serine peptidases and elastases.[3]

Q2: How can I differentiate between specific and non-specific cleavage?

A2: The best approach is to use a specific inhibitor for your target enzyme. A significant reduction in signal in the presence of the inhibitor indicates that the initial signal was due to specific cleavage.

Q3: My "no-enzyme" control shows increasing fluorescence over time. What does this mean?

A3: This indicates spontaneous, non-enzymatic hydrolysis of the substrate or the presence of contaminating proteases in your assay buffer or other reagents.

Q4: Can components of my cell lysate or sample matrix interfere with the assay?

A4: Yes, endogenous proteases within a cell lysate can cleave the substrate non-specifically. Additionally, colored or fluorescent compounds in the sample can interfere with the signal detection. It is crucial to run appropriate controls, such as a lysate-only control (without substrate) to measure autofluorescence.

Q5: What is the difference between this compound and MeOSuc-Ala-Ala-Pro-Val-AMC?

A5: The key difference is the amino acid at the P1 position, which determines enzyme specificity. MeOSuc-Ala-Ala-Pro-Met -AMC is a substrate for cathepsin G, while MeOSuc-Ala-Ala-Pro-Val -AMC is a well-established substrate for human leukocyte and porcine pancreatic elastase and is not readily cleaved by cathepsin G.[4][5]

III. Experimental Protocols

General Enzyme Activity Assay Protocol
  • Prepare Assay Buffer: Prepare an appropriate assay buffer for your target enzyme (e.g., Tris or HEPES buffer at a specific pH and ionic strength).

  • Prepare Substrate Stock Solution: Dissolve this compound in a suitable solvent like DMSO to create a concentrated stock solution.

  • Prepare Reagents:

    • Dilute the enzyme to the desired concentration in cold assay buffer.

    • Dilute the substrate stock solution in the assay buffer to the final desired concentration.

  • Set up Assay Plate:

    • Add your enzyme, sample, or test compounds to the wells of a black, flat-bottom 96-well plate.

    • Include the following controls:

      • Blank: Assay buffer only.

      • No-Enzyme Control: Substrate and assay buffer (to measure substrate hydrolysis).

      • Positive Control: Purified target enzyme and substrate.

      • Inhibitor Control: Enzyme, substrate, and a specific inhibitor.

  • Initiate Reaction: Add the diluted substrate to all wells to start the reaction.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

  • Data Analysis: Calculate the rate of reaction (change in fluorescence over time) for each well. Subtract the rate of the no-enzyme control from the rates of the experimental wells.

IV. Visualizations

Troubleshooting_Workflow start High Background Signal or Non-Specific Cleavage sub_stability Check Substrate Stability (No-Enzyme Control) start->sub_stability contaminants Assess Enzyme Purity (SDS-PAGE / Inhibitor Profile) start->contaminants autofluorescence Measure Sample Autofluorescence (Sample-Only Control) start->autofluorescence optimize_conc Optimize Concentrations (Substrate/Enzyme Titration) start->optimize_conc solution_aliquot Solution: Aliquot Substrate, Store Properly sub_stability->solution_aliquot solution_purify Solution: Use Purified Enzyme or Specific Inhibitors contaminants->solution_purify solution_subtract Solution: Subtract Background Fluorescence autofluorescence->solution_subtract solution_adjust Solution: Lower Concentrations, Reduce Incubation Time optimize_conc->solution_adjust

Caption: Troubleshooting workflow for high background signal.

Signaling_Pathway Substrate This compound (Non-fluorescent) Cleavage Specific Cleavage Substrate->Cleavage Enzyme Cathepsin G (or other specific protease) Enzyme->Cleavage Product MeOSuc-Ala-Ala-Pro-Met + AMC (Fluorescent) Cleavage->Product

Caption: Enzymatic cleavage of the fluorogenic substrate.

References

Technical Support Center: MeOSuc-Ala-Ala-Pro-Met-AMC Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC in their experiments.

Troubleshooting Guides

This section addresses common problems encountered during enzymatic assays using this compound.

Question: Why is my fluorescent signal weak or completely absent?

Answer: A weak or absent signal can stem from several factors, from reagent integrity to suboptimal reaction conditions.

  • Enzyme Activity: Ensure your enzyme (e.g., chymotrypsin-like serine peptidases) is active.[1] Improper storage or multiple freeze-thaw cycles can diminish enzymatic activity.

  • Substrate Integrity: The this compound substrate may have degraded. Ensure it has been stored correctly, typically at -20°C or -80°C, protected from light and moisture.

  • Incorrect Wavelengths: Verify that your fluorometer or plate reader is set to the correct excitation and emission wavelengths for the cleaved AMC product. For free AMC, the excitation maximum is around 350-380 nm, and the emission maximum is around 440-460 nm.[2][3][4]

  • Suboptimal Assay Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity. Most serine proteases function optimally at a physiological to slightly alkaline pH (pH 7.5-8.5).[5]

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. A typical incubation time can range from 20 to 60 minutes.[2]

Question: What is causing high background fluorescence in my assay?

Answer: High background fluorescence can mask the true signal from your enzymatic reaction.

  • Autofluorescent Compounds: Components in your sample or buffer, such as phenol red, can fluoresce at similar wavelengths. It is recommended to use phenol red-free media or buffers.

  • Contaminated Reagents: Impurities in your buffer or substrate solution can contribute to the background signal. Use high-purity reagents and solvents.

  • Substrate Hydrolysis: Spontaneous hydrolysis of the substrate can lead to the release of free AMC. Prepare fresh substrate solutions for your experiments.

  • Choice of Microplate: The type of microplate used can affect background fluorescence. Black, opaque-walled plates are recommended for fluorescence assays to minimize well-to-well crosstalk and light scattering.[6]

Question: My signal is initially strong but then decreases over time. What is happening?

Answer: This phenomenon, known as signal quenching, can be caused by several factors.

  • Inner Filter Effect: At high concentrations, the substrate or product can absorb the excitation or emission light, leading to a non-linear relationship between fluorescence and concentration. Diluting the sample may help to mitigate this effect.

  • Photobleaching: Prolonged exposure of the fluorophore to the excitation light source can lead to its photochemical destruction. Minimize the exposure time of your samples to the excitation light.

  • Presence of Quenchers: Certain molecules in your sample can act as fluorescence quenchers.[7] These can include tryptophan and tyrosine residues in proteins.[8]

  • Precipitation: The cleaved AMC or other reaction components may precipitate out of solution over time, especially if their concentration exceeds their solubility in the assay buffer.

Frequently Asked Questions (FAQs)

What is the principle behind the this compound assay?

This assay utilizes a fluorogenic peptide substrate, this compound. In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched by the attached peptide.[9] Upon enzymatic cleavage of the amide bond between the methionine (Met) and AMC by a suitable protease (like chymotrypsin-like serine peptidases), the free AMC is released.[1] Free AMC is highly fluorescent, and the increase in fluorescence intensity is directly proportional to the enzyme's activity.[3][4]

How should I prepare and store the this compound substrate?

It is recommended to dissolve the lyophilized powder in a minimal amount of a dry organic solvent like DMSO to prepare a concentrated stock solution. This stock solution should be stored at -20°C or -80°C and protected from light. For use in assays, the stock solution can be diluted to the final working concentration in the appropriate assay buffer. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.

What are the optimal conditions for an assay using this substrate?

The optimal conditions are highly dependent on the specific enzyme being studied. However, some general guidelines can be provided:

ParameterRecommended RangeNotes
pH 7.0 - 8.5Optimal pH should be determined for each specific enzyme. The fluorescence of free AMC is stable between pH 3 and 11.[10]
Temperature 25°C - 37°CEnzyme activity is temperature-dependent. 37°C is common for mammalian enzymes.[2]
Substrate Concentration 10 - 100 µMThe final concentration should ideally be at or below the Km of the enzyme for the substrate to ensure linear reaction kinetics.
Excitation Wavelength 350 - 380 nmFor cleaved, free AMC.
Emission Wavelength 440 - 460 nmFor cleaved, free AMC.

How can I quantify the enzyme activity from the fluorescence readings?

To convert the relative fluorescence units (RFU) to the concentration of the product formed, a standard curve using free AMC should be generated.[11] By plotting the fluorescence intensity of known concentrations of free AMC, you can determine the concentration of AMC released in your enzymatic reaction.

Experimental Protocols

Standard Protocol for Measuring Protease Activity

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer for your enzyme (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0).[5]

    • Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

    • Enzyme Solution: Prepare a dilution of your enzyme in the assay buffer to the desired concentration.

  • Assay Procedure:

    • Add 50 µL of the assay buffer to each well of a black, 96-well microplate.

    • Add 25 µL of the enzyme solution to the sample wells. For a negative control, add 25 µL of assay buffer instead of the enzyme.

    • Prepare a 2x substrate solution by diluting the 10 mM stock solution in the assay buffer.

    • Initiate the reaction by adding 25 µL of the 2x substrate solution to all wells.

    • Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature.

  • Data Acquisition:

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

    • Alternatively, for an endpoint assay, incubate the plate at the desired temperature for a fixed time (e.g., 30 minutes) and then measure the final fluorescence.

Visualizations

Signaling Pathway

Signal_Pathway sub This compound (Quenched Fluorescence) enz Chymotrypsin-like Serine Protease sub->enz Binding prod1 MeOSuc-Ala-Ala-Pro-Met enz->prod1 Cleavage prod2 AMC (High Fluorescence) enz->prod2 Release

Caption: Enzymatic cleavage of this compound.

Troubleshooting Workflow

Troubleshooting_Workflow start Start: Weak or No Signal check_enzyme Is the enzyme active? start->check_enzyme check_substrate Is the substrate intact? check_enzyme->check_substrate Yes sol_enzyme Solution: Use new enzyme aliquot. Verify storage. check_enzyme->sol_enzyme No check_wavelengths Are reader settings correct? (Ex: 350-380nm, Em: 440-460nm) check_substrate->check_wavelengths Yes sol_substrate Solution: Prepare fresh substrate. Check storage. check_substrate->sol_substrate No check_conditions Are assay conditions optimal? (pH, Temp, Buffer) check_wavelengths->check_conditions Yes sol_wavelengths Solution: Adjust reader settings. check_wavelengths->sol_wavelengths No sol_conditions Solution: Optimize assay parameters. check_conditions->sol_conditions No end_ok Problem Resolved check_conditions->end_ok Yes sol_enzyme->end_ok sol_substrate->end_ok sol_wavelengths->end_ok sol_conditions->end_ok

Caption: A logical workflow for troubleshooting weak signal issues.

References

Validation & Comparative

A Comparative Guide to the Specificity of MeOSuc-Ala-Ala-Pro-Met-AMC for Cathepsin G

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC for the serine protease cathepsin G. The performance of this substrate is evaluated in the context of alternative substrates, supported by available experimental data. This document is intended to assist researchers in selecting the appropriate tools for studying cathepsin G activity and specificity.

Introduction to Cathepsin G and its Substrates

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It exhibits a broad substrate specificity, with a preference for cleaving after bulky hydrophobic or basic amino acid residues at the P1 position. This dual chymotrypsin-like and trypsin-like activity makes the development of highly specific substrates challenging. Fluorogenic substrates, such as those containing the 7-amino-4-methylcoumarin (AMC) leaving group, are widely used for the sensitive detection of protease activity. The cleavage of the peptide bond liberates AMC, resulting in a measurable fluorescent signal.

Specificity of this compound

The tetrapeptide sequence Ala-Ala-Pro-Met is recognized by chymotrypsin-like serine proteases. For cathepsin G, the methionine (Met) at the P1 position is recognized and cleaved. However, studies on the P1 subsite specificity of cathepsin G have shown that while Met is an acceptable residue, it is not the most preferred.

A study mapping the S1 binding pocket of human cathepsin G using a series of p-nitroanilide substrates with the general formula Suc-Ala-Ala-Pro-Aaa-pNA revealed the following order of preference for the P1 residue (Aaa), based on the kcat/Km values: Lys = Phe > Arg > Leu > Met.[1][2] This indicates that substrates with Phenylalanine (Phe) or Lysine (Lys) at the P1 position are more efficiently hydrolyzed by cathepsin G than the methionine-containing substrate.

The importance of the P1 residue for cathepsin G specificity is further highlighted by the observation that the closely related substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, is readily cleaved by human leukocyte elastase but not by cathepsin G.[3][4] This suggests that the substitution of methionine with valine at the P1 position abrogates cathepsin G activity.

Comparison with Alternative Fluorogenic Substrates

To provide a comprehensive performance evaluation, this compound is compared with other commonly used or highly sensitive fluorogenic substrates for cathepsin G.

Substrate NameP1 ResidueKnown SpecificityKinetic Parameters (kcat/Km)
This compound MethionineCathepsin G, Chymotrypsin-like proteases[5]Data not available. Hydrolyzed by cathepsin G, but less efficiently than substrates with Phe or Lys at P1.[1][2]
Suc-Ala-Ala-Pro-Phe-AMC PhenylalanineCathepsin G, Chymotrypsin[6][7]Chymotrypsin: Km = 15 µM, kcat = 1.5 s⁻¹ (kcat/Km = 1.0 x 10⁵ M⁻¹s⁻¹)[8] Cathepsin G: Specific kcat/Km not found, but used at 15 µM, suggesting a Km in this range.[9]
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp PhenylalanineHighly sensitive for Cathepsin G[10]Cathepsin G: 150 mM⁻¹s⁻¹ (1.5 x 10⁸ M⁻¹s⁻¹)[10]
MeOSuc-Ala-Ala-Pro-Val-AMC ValineHuman Leukocyte Elastase, Porcine Pancreatic Elastase. Not a substrate for Cathepsin G. [3][4]Human Leukocyte Elastase: Km = 362 µM[3][11]

Experimental Protocols

A generalized protocol for a cathepsin G activity assay using a fluorogenic substrate is provided below. This can be adapted for specific substrates and experimental conditions.

Materials:

  • Human Cathepsin G (purified)

  • Fluorogenic Substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

  • Assay Buffer: 50 mM Tris, pH 8.1, 1 mM EDTA, 0.01% Tween-20

  • Substrate Stock Solution: Dissolve the substrate in DMSO to a concentration of 10 mM.

  • 96-well black microplate

  • Fluorometric plate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Prepare the Assay Buffer: Prepare the assay buffer and warm it to the desired reaction temperature (e.g., 37°C).

  • Prepare Substrate Working Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration. For initial experiments, a concentration close to the Km (if known) or a range of concentrations can be used. For Suc-Ala-Ala-Pro-Phe-AMC, a final concentration of 25 µM has been used for cathepsin G assays.

  • Prepare Enzyme Solution: Dilute the cathepsin G stock solution in the assay buffer to the desired final concentration. A final concentration of 250 nM has been reported for assays with Suc-Ala-Ala-Pro-Phe-AMC.

  • Assay Setup:

    • Add the substrate working solution to the wells of the 96-well plate.

    • To initiate the reaction, add the enzyme solution to the wells.

    • The final volume in each well should be consistent (e.g., 100 µL).

    • Include control wells:

      • Substrate blank (substrate in assay buffer without enzyme)

      • Enzyme blank (enzyme in assay buffer without substrate)

  • Measurement:

    • Immediately place the plate in the fluorometric plate reader.

    • Monitor the increase in fluorescence intensity over time. Readings can be taken every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from the blank wells) from the values obtained for the enzyme-containing wells.

    • Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

    • For kinetic parameter determination, perform the assay with varying substrate concentrations and fit the initial velocity data to the Michaelis-Menten equation.

Visualizing Experimental Workflow and Specificity

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical relationship of substrate specificity.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Buffer Assay Buffer Plate 96-Well Plate Buffer->Plate Substrate Substrate Stock Substrate->Plate Enzyme Enzyme Stock Enzyme->Plate Reaction Enzymatic Reaction Plate->Reaction Reader Fluorometric Reader Reaction->Reader Data Data Analysis Reader->Data

Caption: Experimental workflow for a fluorogenic protease assay.

substrate_specificity cluster_proteases Proteases cluster_substrates Substrates (P1 Residue) CG Cathepsin G Met MeOSuc-AAP-Met-AMC CG->Met Cleaves (Moderate) Phe Suc-AAP-Phe-AMC CG->Phe Cleaves (High) Val MeOSuc-AAP-Val-AMC CG->Val No Cleavage Chymo Chymotrypsin Chymo->Met Cleaves Chymo->Phe Cleaves (High) Elastase Elastase Elastase->Met Cleaves Elastase->Phe No/Low Cleavage Elastase->Val Cleaves

Caption: Substrate P1 residue specificity for different proteases.

Conclusion

This compound serves as a substrate for cathepsin G, however, it is not the most optimal choice for achieving high sensitivity. The available data on P1 subsite preferences strongly indicate that substrates with phenylalanine or lysine at the P1 position, such as Suc-Ala-Ala-Pro-Phe-AMC, are more efficiently hydrolyzed by cathepsin G. For researchers requiring maximal sensitivity in detecting cathepsin G activity, substrates specifically designed for this purpose, like Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnp, are recommended. The choice of substrate should be guided by the specific requirements of the assay, including the expected concentration of the enzyme and the presence of other proteases. When studying proteases with overlapping specificities, it is crucial to use a panel of substrates and specific inhibitors to ensure accurate interpretation of the results.

References

A Researcher's Guide to Validating Cathepsin G Activity: A Comparative Analysis of MeOSuc-Ala-Ala-Pro-Met-AMC and Alternative Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC with other commercially available alternatives for the validation of Cathepsin G (CatG) activity. Aimed at researchers, scientists, and drug development professionals, this document offers an objective analysis of substrate performance, supported by experimental data, to facilitate informed decisions in assay selection.

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It plays a significant role in innate immunity, inflammation, and tissue remodeling. Dysregulated CatG activity has been implicated in various inflammatory diseases, making it a crucial target for therapeutic intervention. Accurate and reliable measurement of CatG activity is paramount for both basic research and drug discovery.

Unveiling Cathepsin G Activity: A Comparison of Substrates

The validation of CatG activity hinges on the selection of an appropriate substrate. An ideal substrate should exhibit high specificity and sensitivity towards CatG, enabling accurate quantification of its enzymatic activity. Here, we compare the performance of this compound with other commonly used fluorogenic and colorimetric substrates.

The substrate this compound is a fluorogenic substrate that releases a fluorescent AMC (7-amino-4-methylcoumarin) group upon cleavage by Cathepsin G. The rate of fluorescence increase is directly proportional to the enzyme activity.

Quantitative Data Summary

The following table summarizes the key performance indicators of this compound and its alternatives. The catalytic efficiency (kcat/Km) is a crucial parameter for comparing the specificity of an enzyme for different substrates.

SubstrateTypeDetection MethodP1 ResidueRelative kcat/Km (%)Key AdvantagesKey Disadvantages
This compound FluorogenicFluorescence (Ex/Em: ~380/460 nm)Methionine (Met)100Good sensitivityPotential for lower specificity compared to Phe variant
Suc-Ala-Ala-Pro-Phe-pNAColorimetricAbsorbance (405 nm)Phenylalanine (Phe)~200High specificity, well-characterizedLower sensitivity than fluorogenic substrates
MeOSuc-Ala-Ala-Pro-Val-AMCFluorogenicFluorescence (Ex/Em: ~380/460 nm)Valine (Val)Not hydrolyzedExcellent for differentiating elastase from CatG activityNot a substrate for Cathepsin G
Z-Gly-Leu-Phe-CMKInhibitorN/APhenylalanine (Phe)N/AIrreversible inhibitor, useful for specificity confirmation[1]Not a substrate for activity measurement
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnpFluorogenic (FRET)FluorescencePhenylalanine (Phe)Very High[2][3]Extremely sensitive[2][3]More complex synthesis, potentially higher cost

Relative kcat/Km values are based on a study comparing tetrapeptide p-nitroanilide substrates with the general formula suc-Ala-Ala-Pro-Aaa-p-nitroanilide, where the value for the P1 Met substrate is set to 100% for comparison.

Experimental Protocols

Detailed methodologies for utilizing this compound and a common colorimetric alternative are provided below.

Protocol 1: Fluorometric Assay for Cathepsin G Activity using this compound

1. Materials:

  • Purified human Cathepsin G

  • This compound substrate

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.5 M NaCl

  • Inhibitor (optional for specificity control): Cathepsin G Inhibitor I or Z-Gly-Leu-Phe-CMK

  • 96-well black microplate

  • Fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm

2. Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the Cathepsin G enzyme to the desired concentration in Assay Buffer.

  • Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 10-100 µM).

  • Pipette 50 µL of the enzyme solution into the wells of the microplate.

  • For inhibitor controls, pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.

  • Initiate the reaction by adding 50 µL of the substrate working solution to each well.

  • Immediately measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.

  • The rate of increase in fluorescence (RFU/min) is proportional to the Cathepsin G activity.

Protocol 2: Colorimetric Assay for Cathepsin G Activity using Suc-Ala-Ala-Pro-Phe-pNA

1. Materials:

  • Purified human Cathepsin G

  • Suc-Ala-Ala-Pro-Phe-pNA substrate

  • Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • Inhibitor (optional): Cathepsin G Inhibitor I

  • 96-well clear microplate

  • Absorbance microplate reader capable of reading at 405 nm

2. Procedure:

  • Prepare a stock solution of Suc-Ala-Ala-Pro-Phe-pNA in DMSO.

  • Dilute the Cathepsin G enzyme to the desired concentration in Assay Buffer.

  • Prepare the substrate working solution by diluting the stock solution in Assay Buffer to the final desired concentration (e.g., 0.1-1 mM).

  • Pipette 100 µL of the substrate working solution into the wells of the microplate.

  • For inhibitor controls, pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature before adding to the substrate.

  • Initiate the reaction by adding 10 µL of the enzyme solution to each well.

  • Measure the absorbance at 405 nm kinetically at 37°C for 30-60 minutes, with readings taken every 2-5 minutes.

  • The rate of increase in absorbance is proportional to the Cathepsin G activity, due to the release of p-nitroaniline.

Visualizing the Process: Diagrams and Workflows

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

Enzymatic_Cleavage Enzymatic Cleavage of this compound by Cathepsin G cluster_reactants Reactants cluster_products Products Substrate This compound (Non-fluorescent) Enzyme Cathepsin G (Active Site) Substrate->Enzyme Binding Cleaved_Peptide MeOSuc-Ala-Ala-Pro-Met Enzyme->Cleaved_Peptide Cleavage Fluorophore AMC (Fluorescent) Enzyme->Fluorophore Release

Caption: Enzymatic reaction of Cathepsin G with its fluorogenic substrate.

Assay_Workflow Cathepsin G Fluorometric Assay Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Buffer) Start->Prepare_Reagents Add_Enzyme Add Enzyme to Microplate Wells Prepare_Reagents->Add_Enzyme Pre_incubation Pre-incubate with Inhibitor (Optional Control) Add_Enzyme->Pre_incubation Initiate_Reaction Add Substrate to Initiate Reaction Add_Enzyme->Initiate_Reaction Without Inhibitor Pre_incubation->Initiate_Reaction Measure_Fluorescence Kinetic Measurement of Fluorescence (Ex/Em: ~380/460 nm) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate Rate of Reaction (RFU/min) Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Step-by-step workflow for a Cathepsin G fluorometric assay.

Decision_Tree Decision Tree for Cathepsin G Assay Selection Start Assay Requirement? High_Sensitivity High Sensitivity Needed? Start->High_Sensitivity Fluorogenic_Assay Use Fluorogenic Assay (e.g., MeOSuc-A-A-P-M-AMC) High_Sensitivity->Fluorogenic_Assay Yes Colorimetric_Assay Use Colorimetric Assay (e.g., Suc-A-A-P-F-pNA) High_Sensitivity->Colorimetric_Assay No Differentiate_Elastase Need to Differentiate from Elastase? Fluorogenic_Assay->Differentiate_Elastase Colorimetric_Assay->Differentiate_Elastase Use_Val_Substrate Use MeOSuc-A-A-P-V-AMC (Elastase-specific) Differentiate_Elastase->Use_Val_Substrate Yes Standard_Assay Standard CatG Assay Differentiate_Elastase->Standard_Assay No

Caption: A guide for selecting the appropriate Cathepsin G assay.

Conclusion

The selection of a substrate for validating Cathepsin G activity is a critical step in experimental design. This compound offers a sensitive fluorogenic method for this purpose. However, for applications requiring the highest specificity, a substrate with Phenylalanine at the P1 position, such as Suc-Ala-Ala-Pro-Phe-pNA, may be preferable, albeit with a trade-off in sensitivity. For distinguishing Cathepsin G from elastase activity, MeOSuc-Ala-Ala-Pro-Val-AMC serves as an excellent negative control. Researchers should carefully consider the specific requirements of their study, including sensitivity, specificity, and the presence of other proteases, when choosing the most appropriate substrate and assay format. This guide provides the necessary data and protocols to make an informed decision and to perform reliable and accurate measurements of Cathepsin G activity.

References

A Comparative Guide to Cathepsin G Substrates: Evaluating MeOSuc-Ala-Ala-Pro-Met-AMC Against Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of cathepsin G activity. This guide provides an objective comparison of the commonly used fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Met-AMC, with other available cathepsin G substrates, supported by experimental data and detailed protocols.

Cathepsin G is a neutral serine protease stored in the azurophilic granules of neutrophils. It plays a significant role in host defense, inflammation, and tissue remodeling. Accurate measurement of its enzymatic activity is crucial for understanding its physiological and pathological roles. While this compound is commercially available, an evaluation of its performance in comparison to other substrates is essential for robust assay design.

Performance Comparison of Cathepsin G Substrates

The efficiency of an enzyme substrate is best described by its kinetic parameters, specifically the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio, kcat/Km, represents the catalytic efficiency of the enzyme for a particular substrate. A higher kcat/Km value indicates a more efficient substrate.

Below is a summary of the kinetic data for various cathepsin G substrates.

SubstrateTypekcat/Km (M-1s-1)Citation
This compound FluorogenicData not available in literature-
Suc-Ala-Ala-Pro-Phe-pNAChromogenicNot Reported[1]
Suc-Ala-Ala-Pro-Phe-AMCFluorogenicNot Reported[2]
Abz-TPFSGQ-EDDnpFRET1.0 x 105[3]
Abz-EPFWEDQ-EDDnpFRET1.0 x 105[3]
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnpFRET1.5 x 105[4]

FRET: Förster Resonance Energy Transfer

The data clearly indicates that FRET-based substrates exhibit high catalytic efficiency for cathepsin G, making them highly sensitive probes for its activity. The lack of available kinetic data for this compound suggests it is likely a less efficient substrate compared to these alternatives.

Experimental Protocols

Accurate and reproducible measurement of cathepsin G activity is paramount. Below are detailed protocols for both fluorometric and colorimetric assays.

Fluorometric Assay for Cathepsin G Activity

This protocol is adapted for the use of a generic fluorogenic substrate like Suc-Ala-Ala-Pro-Phe-AMC.

Materials:

  • Human Cathepsin G (active enzyme)

  • Fluorogenic Substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20, pH 7.4

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission wavelengths specific to the fluorophore, e.g., ~360 nm/~460 nm for AMC)

Procedure:

  • Prepare the Assay Buffer: Prepare a sufficient volume of Assay Buffer for all reactions.

  • Prepare the Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to a stock concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Prepare Enzyme Solution: Dilute the human cathepsin G in Assay Buffer to a working concentration (e.g., 10 nM). The optimal concentration should be determined empirically.

  • Assay Reaction:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the working enzyme solution to the sample wells. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 25 µL of the working substrate solution to all wells.

  • Measurement: Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the rate of reaction (V0) from the linear portion of the fluorescence versus time plot. The activity can be calculated using a standard curve of the free fluorophore (e.g., 7-amino-4-methylcoumarin).

Colorimetric Assay for Cathepsin G Activity

This protocol is for the use of a chromogenic substrate such as Suc-Ala-Ala-Pro-Phe-pNA.

Materials:

  • Human Cathepsin G (active enzyme)

  • Chromogenic Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

  • Assay Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5

  • 96-well clear microplate

  • Spectrophotometric microplate reader (absorbance at 405 nm)

Procedure:

  • Prepare the Assay Buffer: Prepare a sufficient volume of Assay Buffer.

  • Prepare the Substrate Stock Solution: Dissolve the chromogenic substrate in DMSO to a stock concentration of 20 mM.

  • Prepare Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to a final concentration of 2 mM.

  • Prepare Enzyme Solution: Dilute the human cathepsin G in Assay Buffer to a working concentration (e.g., 50 nM).

  • Assay Reaction:

    • Add 160 µL of Assay Buffer to each well of the 96-well plate.

    • Add 20 µL of the working substrate solution to each well.

    • Equilibrate the plate to 37°C for 5-10 minutes.

    • Initiate the reaction by adding 20 µL of the working enzyme solution to the sample wells. For a blank, add 20 µL of Assay Buffer.

  • Measurement: Immediately place the plate in the spectrophotometric microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every minute for 30 minutes).

  • Data Analysis: Determine the rate of reaction from the linear portion of the absorbance versus time plot. The concentration of the released p-nitroaniline (pNA) can be calculated using its molar extinction coefficient (ε = 8800 M-1cm-1 at 410 nm, though 405 nm is commonly used).[1]

Visualizing the Workflow and Reaction

To better illustrate the experimental processes and the underlying enzymatic reaction, the following diagrams were generated using Graphviz.

Enzymatic_Reaction cluster_0 Enzymatic Cleavage Cathepsin G Cathepsin G Cleaved Peptide Cleaved Peptide Cathepsin G->Cleaved Peptide Cleavage Fluorogenic Substrate\n(e.g., this compound) Fluorogenic Substrate (e.g., this compound) Fluorogenic Substrate\n(e.g., this compound)->Cathepsin G Binding Fluorescent Signal\n(AMC) Fluorescent Signal (AMC) Cleaved Peptide->Fluorescent Signal\n(AMC) Release

Caption: Enzymatic reaction of cathepsin G with a fluorogenic substrate.

Experimental_Workflow cluster_workflow Cathepsin G Activity Assay Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) B Add Reagents to 96-well Plate A->B C Incubate at 37°C B->C D Measure Signal (Fluorescence/Absorbance) C->D E Analyze Data (Calculate Reaction Rate) D->E

References

A Researcher's Guide to Distinguishing Protease Activities: A Comparative Analysis of MeOSuc-Ala-Ala-Pro-Met-AMC and Alternative Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of protease activity is paramount. The fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC has emerged as a valuable tool for this purpose, particularly in the study of chymotrypsin-like serine proteases such as cathepsin G. This guide provides a comprehensive comparison of this compound with alternative substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for specific research needs.

The principle behind these assays is straightforward: the substrate, consisting of a short peptide sequence linked to a fluorescent reporter molecule (7-amino-4-methylcoumarin, AMC), is non-fluorescent. Upon cleavage of the peptide bond by the target protease, the AMC molecule is released, resulting in a quantifiable increase in fluorescence. The peptide sequence dictates the substrate's specificity for a particular protease.

Performance Comparison of Fluorogenic Protease Substrates

The choice of substrate is critical for the sensitivity and specificity of a protease assay. Below is a comparison of this compound and its closely related analogs with other commonly used fluorogenic substrates for cathepsin G and the related neutrophil elastase.

SubstrateTarget Protease(s)kcat/Km (M⁻¹s⁻¹)Excitation (nm)Emission (nm)Notes
This compound Cathepsin G Data not available~380~460Specific substrate for cathepsin G.
Suc-Ala-Ala-Pro-Phe-AMCCathepsin G, ChymotrypsinSpecific data varies360-380440-460A widely used substrate for chymotrypsin-like proteases, including cathepsin G[1][2].
MeOSuc-Ala-Ala-Pro-Val-AMCNeutrophil Elastase120,000 (leukocyte)~380~460Highly specific for neutrophil elastase; not hydrolyzed by cathepsin G[3].
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnpCathepsin G150,000,000320420A highly sensitive, intramolecularly quenched substrate for cathepsin G[4].
Mca-Phe-Val-Thr-Gnf-Ser-Trp-ANB-NH₂Cathepsin G252,000Not specifiedNot specifiedA sensitive FRET-based substrate developed through combinatorial chemistry[1].

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here are for comparative purposes.

Experimental Protocols

General Protocol for Protease Activity Assay using an AMC-based Fluorogenic Substrate

This protocol provides a general framework that can be adapted for specific proteases and substrates.

Materials:

  • Protease of interest (e.g., human neutrophil cathepsin G)

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer (e.g., 100 mM HEPES, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the fluorogenic substrate: Dissolve the substrate in DMSO to a concentration of 10-20 mM. Store this stock solution at -20°C.

  • Prepare working solutions:

    • Substrate Working Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically in the low micromolar range). Protect from light.

    • Enzyme Working Solution: Dilute the protease in cold Assay Buffer to a concentration that will yield a linear rate of fluorescence increase over the desired time course.

  • Set up the assay:

    • Add 50 µL of the Substrate Working Solution to each well of the 96-well plate.

    • Include a "no enzyme" control (substrate only) to measure background fluorescence.

    • Include a "no substrate" control (enzyme only) to check for intrinsic fluorescence.

  • Initiate the reaction: Add 50 µL of the Enzyme Working Solution to each well (except the "no enzyme" control).

  • Measure fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • Data Analysis:

    • Record the fluorescence intensity over time (kinetic read).

    • The rate of the reaction (increase in fluorescence per unit time) is proportional to the protease activity.

    • To quantify the amount of cleaved substrate, a standard curve of free AMC can be generated[5].

Signaling Pathways and Experimental Workflows

Cathepsin G Signaling in Inflammation

Cathepsin G, a serine protease primarily found in the azurophilic granules of neutrophils, plays a significant role in inflammation and the immune response. It can cleave a variety of substrates, including extracellular matrix proteins, cytokines, chemokines, and cell surface receptors, thereby modulating inflammatory signals[6][7]. One of its key roles is the activation of Protease-Activated Receptors (PARs), a family of G protein-coupled receptors[8][9].

CathepsinG_Signaling cluster_Neutrophil Neutrophil cluster_Extracellular Extracellular Space cluster_TargetCell Target Cell (e.g., Platelet, Endothelial Cell) Neutrophil Neutrophil CatG Cathepsin G Neutrophil->CatG Degranulation CatG_Granule Azurophilic Granule Chemokine_p Pro-Chemokine CatG->Chemokine_p Cleavage PAR Protease-Activated Receptor (PAR) CatG->PAR Cleavage & Activation Chemokine_a Active Chemokine Inflammatory_Response Inflammatory Response Chemokine_a->Inflammatory_Response Chemotaxis GPCR_Signaling G-Protein Signaling (e.g., Ca²⁺ mobilization) PAR->GPCR_Signaling GPCR_Signaling->Inflammatory_Response Protease_Assay_Workflow A Prepare Reagents (Buffer, Enzyme, Substrate) B Dispense Substrate into Microplate Wells A->B C Add Enzyme to Initiate Reaction B->C D Incubate at Controlled Temperature C->D E Measure Fluorescence (Kinetic Reading) D->E F Data Analysis (Calculate Reaction Rate) E->F

References

A Head-to-Head Comparison: The Fluorogenic Advantage of MeOSuc-Ala-Ala-Pro-Met-AMC in Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic fields of biochemistry and drug discovery, the precise measurement of protease activity is paramount. The choice of substrate is a critical determinant of assay sensitivity, specificity, and overall performance. This guide provides a comprehensive comparison of the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Met-AMC and traditional colorimetric substrates, offering researchers and drug development professionals the data-driven insights needed to select the optimal tool for their experimental needs.

Executive Summary

Fluorogenic substrates, exemplified by this compound, offer significant advantages over their colorimetric counterparts. The core distinction lies in the method of signal generation. This compound is a substrate for chymotrypsin-like serine proteases, such as cathepsin G.[1] Enzymatic cleavage of the peptide bond between methionine (Met) and the 7-amino-4-methylcoumarin (AMC) group liberates the highly fluorescent AMC molecule. This results in a direct and substantial increase in fluorescence, proportional to enzyme activity.

Colorimetric substrates, on the other hand, typically employ a chromophore like p-nitroanilide (pNA). Upon cleavage, pNA is released, causing a change in absorbance that can be measured with a spectrophotometer.[2][3] While effective, this method is often less sensitive than fluorescence-based assays.

Quantitative Performance: A Comparative Analysis

The selection of a substrate is often guided by its kinetic parameters, which describe the efficiency of the enzymatic reaction. The Michaelis constant (Km) is a measure of the substrate concentration at which the reaction rate is half of its maximum, reflecting the affinity of the enzyme for the substrate. A lower Km indicates a higher affinity.

SubstrateEnzymeMethodKm (µM)Detection Wavelength (nm)
MeOSuc-Ala-Ala-Pro-Val-AMC Human Leukocyte ElastaseFluorogenic362Ex: 380, Em: 460
Suc-Ala-Ala-Pro-Phe-pNA ChymotrypsinColorimetric60405-410
Suc-Ala-Ala-Pro-Phe-pNA Cathepsin GColorimetric1700405-410

Note: The Km value for MeOSuc-Ala-Ala-Pro-Val-AMC with elastase is presented as a proxy for the performance of this compound with a chymotrypsin-like protease, given their structural similarity. The data for Suc-Ala-Ala-Pro-Phe-pNA is sourced from multiple studies.[2][4][5]

This data highlights the generally higher affinity (lower Km) of the pNA-based substrate for chymotrypsin compared to the AMC-based substrate for elastase. However, it is crucial to recognize that the primary advantage of fluorogenic substrates lies in their superior sensitivity, which is not fully captured by the Km value alone. Fluorescence assays can often detect significantly lower concentrations of enzyme activity.[6]

Experimental Protocols: A Step-by-Step Guide

Fluorogenic Assay Protocol with this compound

This protocol provides a general framework for a fluorogenic protease assay. Optimal conditions may vary depending on the specific enzyme and experimental setup.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer for the protease of interest (e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂).
  • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in aliquots, protected from light.
  • Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 100-200 µM).
  • Enzyme Solution: Prepare a dilution series of the protease in assay buffer.

2. Assay Procedure:

  • Pipette 50 µL of the enzyme solution into the wells of a black 96-well microplate.
  • Initiate the reaction by adding 50 µL of the working substrate solution to each well.
  • Immediately place the plate in a fluorescence microplate reader.
  • Measure the increase in fluorescence intensity over time at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

3. Data Analysis:

  • Calculate the rate of reaction (V) from the linear portion of the fluorescence versus time plot.
  • Plot the reaction rate against the enzyme concentration to determine the enzyme activity.

Colorimetric Assay Protocol with Suc-Ala-Ala-Pro-Phe-pNA

This protocol outlines a typical colorimetric protease assay.

1. Reagent Preparation:

  • Assay Buffer: Prepare a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.6, containing 10 mM CaCl₂).
  • Substrate Stock Solution: Dissolve Suc-Ala-Ala-Pro-Phe-pNA in DMSO to a concentration of 10 mM.[3]
  • Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration (e.g., 0.2-1.6 mM).[3][7]
  • Enzyme Solution: Prepare a dilution series of the protease in assay buffer.

2. Assay Procedure:

  • Pipette the enzyme solution into the wells of a clear 96-well microplate.
  • Add the working substrate solution to initiate the reaction. The final volume in each well should be consistent (e.g., 200 µL).[3]
  • Incubate the plate at a constant temperature (e.g., 20-37°C).[3][8]
  • Measure the absorbance at 405-410 nm at regular time intervals using a microplate reader.[2][3]

3. Data Analysis:

  • Calculate the rate of p-nitroaniline release using its molar extinction coefficient (ε ≈ 8,800 M⁻¹cm⁻¹).[9]
  • Determine the enzyme activity from the rate of change in absorbance.

Visualizing the Mechanism and Pathway

To better understand the underlying principles of these assays and their biological context, the following diagrams illustrate the enzymatic reaction and a relevant signaling pathway.

Enzymatic_Cleavage cluster_fluorogenic Fluorogenic Substrate Cleavage cluster_colorimetric Colorimetric Substrate Cleavage MeOSuc-AAPM-AMC This compound (Non-fluorescent) Protease_F Chymotrypsin-like Protease MeOSuc-AAPM-AMC->Protease_F Cleavage MeOSuc-AAPM MeOSuc-Ala-Ala-Pro-Met Protease_F->MeOSuc-AAPM AMC AMC (Fluorescent) Protease_F->AMC Suc-AAPP-pNA Suc-Ala-Ala-Pro-Phe-pNA (Colorless) Protease_C Chymotrypsin-like Protease Suc-AAPP-pNA->Protease_C Cleavage Suc-AAPP Suc-Ala-Ala-Pro-Phe Protease_C->Suc-AAPP pNA pNA (Yellow) Protease_C->pNA

Caption: Enzymatic cleavage of fluorogenic and colorimetric substrates.

PAR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Protease Chymotrypsin-like Protease (e.g., Cathepsin G) PAR2 Protease-Activated Receptor 2 (PAR2) Protease->PAR2 Cleavage & Activation G_Protein G-Protein PAR2->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Ca_Release->PKC Downstream Downstream Signaling (e.g., ERK1/2 activation) PKC->Downstream

Caption: Chymotrypsin-like protease signaling via PAR2.

Conclusion: Making an Informed Decision

The choice between this compound and a colorimetric substrate is contingent on the specific requirements of the assay. For high-throughput screening, the detection of low-level enzyme activity, or when sample volume is limited, the superior sensitivity of the fluorogenic substrate makes it the clear choice. Its direct, real-time measurement capabilities also offer a more streamlined workflow.

Colorimetric substrates, while generally less sensitive, can be a cost-effective and reliable option for applications where high concentrations of the enzyme are expected or when a fluorescence plate reader is not available. They have a long history of use and are well-characterized for a variety of proteases.

Ultimately, by understanding the fundamental differences in their mechanisms and performance characteristics, researchers can confidently select the substrate that will yield the most accurate and reproducible data for their specific research goals.

References

A Comparative Guide to Chymotrypsin-Like Activity Assays: Fluorogenic vs. Bioluminescent Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of proteasome function and inhibition, the accurate and reproducible measurement of chymotrypsin-like activity is paramount. Two predominant methodologies for this purpose are fluorogenic assays, often utilizing substrates like MeOSuc-Ala-Ala-Pro-Met-AMC, and bioluminescent assays, such as the Promega Proteasome-Glo™ platform. This guide provides an objective comparison of these two approaches, supported by available performance data and detailed experimental protocols, to aid in the selection of the most suitable assay for specific research needs.

Performance Comparison

The choice between a fluorogenic and a bioluminescent assay often depends on the specific requirements for sensitivity, throughput, and robustness. Below is a summary of key performance indicators for each assay type.

FeatureFluorogenic Assay (e.g., MeOSuc-AAPV-AMC)Bioluminescent Assay (Proteasome-Glo™ Chymotrypsin-Like)
Principle Enzymatic cleavage of a peptide-AMC substrate releases a fluorescent AMC molecule.Enzymatic cleavage of a proluciferin substrate releases aminoluciferin, which is then consumed by luciferase to produce light.
Substrate e.g., MeOSuc-Ala-Ala-Pro-Val-AMCSuc-LLVY-aminoluciferin
Detection Fluorescence (Excitation: ~355-380 nm; Emission: ~440-460 nm)[1][2]Luminescence
Assay Time Typically 30-60 minutes incubation.[3]5-10 minutes to reach maximum sensitivity.[4]
Sensitivity Can detect picomolar concentrations of the enzyme.[1][2]Generally higher sensitivity with low background and excellent signal-to-noise ratios.[4]
Reproducibility Can be highly reproducible.[5]Described as having robust Z'-factor values.[4]
Format Continuous kinetic or endpoint.Endpoint "add-mix-measure" format.[4][6]
Advantages Widely available substrates, established methodology.High sensitivity, low background, fast results, simple protocol.[4]
Considerations Potential for compound interference with fluorescence signal.Requires a luminometer.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results. The following sections outline the methodologies for both the fluorogenic and bioluminescent chymotrypsin-like activity assays.

Fluorogenic Chymotrypsin-Like Activity Assay Protocol (using MeOSuc-Ala-Ala-Pro-Val-AMC as an example)

This protocol is based on the use of a fluorogenic peptide substrate that releases 7-amino-4-methylcoumarin (AMC) upon cleavage.

Materials:

  • MeOSuc-Ala-Ala-Pro-Val-AMC substrate

  • Assay buffer (e.g., Tris-HCl with appropriate pH and additives)

  • Enzyme source (e.g., purified proteasome, cell lysate)

  • Microplate reader with fluorescence detection capabilities

  • 96-well or 384-well plates (black plates are recommended to minimize background fluorescence)

Procedure:

  • Substrate Preparation: Prepare a stock solution of MeOSuc-Ala-Ala-Pro-Val-AMC in a suitable solvent like DMSO. Further dilute the stock solution to the desired working concentration in assay buffer.[3]

  • Enzyme Preparation: Prepare the enzyme solution (e.g., cell lysate or purified proteasome) in assay buffer.

  • Reaction Setup: Add the enzyme solution to the wells of the microplate.

  • Initiate Reaction: Add the substrate solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 30-60 minutes).[3]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at approximately 360-380 nm and emission at approximately 460 nm.[1][3] The increase in fluorescence is proportional to the chymotrypsin-like activity.

Fluorogenic_Assay_Workflow sub Prepare Substrate (MeOSuc-AAPV-AMC) mix Mix Substrate and Enzyme in Microplate Well sub->mix enz Prepare Enzyme (e.g., Cell Lysate) enz->mix inc Incubate (e.g., 37°C, 30-60 min) mix->inc read Read Fluorescence (Ex: ~380nm, Em: ~460nm) inc->read Bioluminescent_Assay_Workflow prep Prepare Proteasome-Glo™ Reagent add Add Reagent to Sample in Microplate Well prep->add sample Prepare Sample (Cells or Purified Enzyme) sample->add mix Mix Briefly add->mix inc Incubate (Room Temp, 5-10 min) mix->inc read Read Luminescence inc->read Proteasome_Signaling_Pathway Ub Ubiquitin Ub_Protein Ubiquitinated Protein Ub->Ub_Protein Protein Target Protein Protein->Ub_Protein Proteasome_26S 26S Proteasome Ub_Protein->Proteasome_26S Peptides Peptides Proteasome_26S->Peptides Chymo Chymotrypsin-like Activity Proteasome_26S->Chymo

References

MeOSuc-Ala-Ala-Pro-Met-AMC: A Comparative Guide for Cathepsin G Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate determination of cathepsin G activity. This guide provides a comprehensive comparison of MeOSuc-Ala-Ala-Pro-Met-AMC with other fluorogenic substrates, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your research needs.

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It plays a significant role in various physiological and pathological processes, including host defense, inflammation, and tissue remodeling. The enzymatic activity of cathepsin G is a key area of investigation in numerous diseases, making the availability of reliable and sensitive assay methods paramount. This compound has emerged as a valuable tool for this purpose. This guide will objectively compare its performance with alternative substrates.

Comparison of Fluorogenic Substrates for Cathepsin G

The utility of a fluorogenic substrate is determined by several factors, including its specificity, sensitivity (reflected in its kinetic parameters), and ease of use. Below is a comparison of this compound with other commonly used or highly sensitive fluorogenic substrates for cathepsin G.

SubstrateP1 ResidueFluorophorekcat/Km (mM⁻¹s⁻¹)Notes
This compound MethionineAMCNot ReportedA standard substrate for cathepsin G. The methionine at the P1 position is recognized by the S1 pocket of the enzyme.
Suc-Ala-Ala-Pro-Phe-AMCPhenylalanineAMCNot ReportedAlso a substrate for chymotrypsin, indicating potential for cross-reactivity.[1][2]
Abz-Thr-Pro-Phe-Ser-Ala-Leu-Gln-EDDnpPhenylalanineAbz/EDDnp150An internally quenched fluorescent peptide that is reported to be a highly sensitive substrate for cathepsin G.[3]
Mca-Phe-Val-Thr-Gnf-Ser-Trp-ANB-NH₂Guanidino-PheMca/ANB252A highly sensitive FRET substrate developed using combinatorial chemistry.

AMC: 7-amino-4-methylcoumarin; Abz: ortho-aminobenzoyl; EDDnp: N-(2,4-dinitrophenyl)ethylenediamine; Mca: 7-methoxycoumarin-4-yl acetic acid; ANB: amino benzoic acid; Gnf: 4-guanidino-l-phenylalanine.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. Below are representative protocols for performing cathepsin G activity assays using AMC-based fluorogenic substrates.

General Fluorometric Assay Protocol for Cathepsin G Activity

This protocol can be adapted for use with both this compound and Suc-Ala-Ala-Pro-Phe-AMC.

Materials:

  • Human Cathepsin G (active enzyme)

  • Fluorogenic Substrate (this compound or Suc-Ala-Ala-Pro-Phe-AMC)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.05% (v/v) Triton X-100

  • Dimethyl Sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorometric microplate reader with excitation at ~380 nm and emission at ~460 nm

Procedure:

  • Prepare a stock solution of the fluorogenic substrate: Dissolve the substrate in DMSO to a concentration of 10 mM. Store this stock solution at -20°C.

  • Prepare working solutions: Dilute the substrate stock solution in Assay Buffer to the desired final concentrations (e.g., a range from 1 µM to 100 µM for kinetic studies).

  • Prepare enzyme solution: Dilute the active human Cathepsin G in Assay Buffer to a working concentration (e.g., 10-100 nM). The optimal concentration should be determined empirically.

  • Assay setup: To each well of the 96-well black microplate, add:

    • 50 µL of Assay Buffer

    • 25 µL of the substrate working solution

  • Initiate the reaction: Add 25 µL of the enzyme solution to each well.

  • Kinetic measurement: Immediately place the microplate in the fluorometric reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at 37°C. The excitation and emission wavelengths should be set to approximately 380 nm and 460 nm, respectively, for the detection of the released AMC fluorophore.

  • Data analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • For kinetic parameter determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. kcat can then be calculated from Vmax and the enzyme concentration.

Visualizing the Assay Workflow and Cathepsin G Action

To better understand the experimental process and the enzymatic reaction, the following diagrams have been generated.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_substrate Prepare Substrate (in DMSO & Assay Buffer) add_reagents Add Buffer and Substrate to 96-well plate prep_substrate->add_reagents prep_enzyme Prepare Cathepsin G (in Assay Buffer) initiate_reaction Add Cathepsin G to initiate reaction prep_enzyme->initiate_reaction add_reagents->initiate_reaction measure_fluorescence Measure Fluorescence Increase (Ex: 380 nm, Em: 460 nm) initiate_reaction->measure_fluorescence analyze_data Calculate Kinetic Parameters (Km, kcat) measure_fluorescence->analyze_data

Cathepsin G Fluorometric Assay Workflow

cathepsin_g_mechanism cathepsin_g Cathepsin G (Enzyme) Active Site enzyme_substrate_complex Enzyme-Substrate Complex Substrate bound to Active Site cathepsin_g->enzyme_substrate_complex Binding substrate This compound (Substrate) Ala-Ala-Pro-Met AMC (Quenched) substrate->enzyme_substrate_complex enzyme_substrate_complex->cathepsin_g Release products Cleaved Peptide + Free AMC MeOSuc-Ala-Ala-Pro-Met AMC (Fluorescent) enzyme_substrate_complex->products Cleavage

References

A Guide to Effective Negative Controls in MeOSuc-Ala-Ala-Pro-Val-AMC-Based Neutrophil Elastase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of negative controls for experiments utilizing the fluorogenic substrate MeOSuc-Ala-Ala-Pro-Val-AMC (MeOSuc-AAPV-AMC) to measure neutrophil elastase (NE) activity. The appropriate use of negative controls is paramount for ensuring the validity and specificity of experimental results. This document outlines various negative control strategies, presents supporting experimental data, and provides detailed protocols to aid in the design of robust NE assays.

The Importance of Negative Controls in Neutrophil Elastase Assays

MeOSuc-AAPV-AMC is a highly sensitive substrate for NE, which upon cleavage, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). While effective, it is crucial to employ rigorous negative controls to confirm that the observed fluorescence is a direct result of NE activity and not due to other factors such as substrate auto-hydrolysis, off-target enzyme activity, or confounding sample matrix effects.

Comparison of Negative Control Strategies

Several types of negative controls can be implemented in MeOSuc-AAPV-AMC-based NE assays. The choice of control will depend on the specific experimental question and the sample type being analyzed.

Negative Control TypePrincipleAdvantagesDisadvantages
No Enzyme Control Omitting the source of neutrophil elastase (e.g., purified enzyme, cell lysate) from the reaction.Simple to implement; accounts for substrate auto-hydrolysis and background fluorescence of the reaction buffer.Does not control for non-specific enzymatic activity from the sample matrix.
No Substrate Control Omitting the MeOSuc-AAPV-AMC substrate from the reaction.Accounts for background fluorescence from the enzyme preparation or sample matrix.Does not control for non-specific substrate cleavage.
Heat-Inactivated Enzyme Denaturing the neutrophil elastase by heating prior to the assay.Confirms that the observed activity is enzymatic in nature.May not fully inactivate all proteases in a complex sample; the denatured protein could still interfere with the assay.
Specific Inhibitor Control Adding a known, specific inhibitor of neutrophil elastase to the reaction.Provides strong evidence that the measured activity is from neutrophil elastase.Requires a highly specific inhibitor; off-target effects of the inhibitor are possible.
Elastase-Negative Cells/Lysates Using cells or cell lysates known not to express neutrophil elastase.Excellent control for cellular assays to demonstrate cell-type-specific elastase activity.May not be applicable for assays with purified enzyme or non-cellular samples.

Experimental Data: Performance of Negative Controls

The following table summarizes representative data on the effectiveness of different negative control strategies in mitigating signal in a neutrophil elastase assay.

Control TypeExperimental ConditionRelative Fluorescence Units (RFU)% of Positive ControlSource
Positive Control Purified Human Neutrophil Elastase + MeOSuc-AAPV-AMC15,000100%Hypothetical Data
No Enzyme Control Reaction Buffer + MeOSuc-AAPV-AMC1501%Hypothetical Data
Heat-Inactivated Enzyme Heat-Inactivated HNE + MeOSuc-AAPV-AMC3002%Hypothetical Data
Specific Inhibitor HNE + MeOSuc-AAPV-AMC + Sivelestat (10 µM)2251.5%Hypothetical Data
Elastase-Negative Cells HMC-1 Cell Lysate + MeOSuc-AAPV-AMC~ Detection Limit<1%[1]

Note: The hypothetical data is illustrative of typical results. Actual values will vary depending on experimental conditions.

A study characterizing elastase-like activity used the human mast cell line HMC-1 as a negative control, as these cells do not express neutrophil elastase. The results showed that while lysates from neutrophils (PMN) and other myeloid cell lines (U937, HL-60) exhibited significant cleavage of MeOSuc-AAPV-AMC, the activity in HMC-1 lysates was at the limit of detection[1]. This demonstrates the utility of using a biological negative control to confirm the source of enzymatic activity.

Comparison with Alternative Substrates

While MeOSuc-AAPV-AMC is a widely used substrate for neutrophil elastase, several alternatives are available. The choice of substrate can impact the sensitivity and specificity of the assay.

SubstrateEnzyme TargetExcitation (nm)Emission (nm)Key Features
MeOSuc-Ala-Ala-Pro-Val-AMC Neutrophil Elastase, Pancreatic Elastase355-380440-460High sensitivity for human leukocyte elastase.
(Z-Ala-Ala-Ala-Ala)2Rh110 Neutrophil Elastase485525A non-fluorescent substrate that yields a highly fluorescent product upon cleavage[2][3].
MeOSuc-Ala-Ala-Pro-Val-pNA Neutrophil Elastase405 (absorbance)N/AA chromogenic substrate where cleavage releases p-nitroaniline, which can be measured by absorbance[4].
Abz-VADCADQ-EDDnp Proteinase 3~320~420A FRET-based substrate highly specific for Proteinase 3, a protease often co-released with neutrophil elastase. Useful for distinguishing between the two enzymes.
Abz-APEEIMRRQ-EDDnp Neutrophil Elastase~320~420A FRET-based substrate with high specificity for neutrophil elastase over Proteinase 3.

Experimental Protocols

Protocol 1: Standard Neutrophil Elastase Activity Assay
  • Reagent Preparation :

    • Prepare an assay buffer (e.g., 200 mM Tris-HCl, 500 mM NaCl, pH 8.0)[1].

    • Prepare a stock solution of MeOSuc-AAPV-AMC in DMSO. Dilute to the final working concentration (e.g., 10 µM) in assay buffer immediately before use[1].

    • Prepare your enzyme source (e.g., purified human neutrophil elastase, cell lysate).

  • Assay Procedure :

    • Add 50 µL of your enzyme sample to the wells of a black 96-well plate.

    • To initiate the reaction, add 50 µL of the MeOSuc-AAPV-AMC working solution to each well.

    • Immediately measure the fluorescence (Excitation: 380 nm, Emission: 460 nm) in a kinetic mode at 37°C for a set period (e.g., 10-30 minutes)[1].

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).

Protocol 2: Implementation of Negative Controls
  • No Enzyme Control : In place of the enzyme sample, add 50 µL of assay buffer.

  • Heat-Inactivated Enzyme Control :

    • Heat the enzyme preparation at 56°C for 30 minutes in a water bath[5].

    • Allow the sample to cool to room temperature.

    • Use this heat-inactivated sample in the assay as you would the active enzyme.

  • Specific Inhibitor Control :

    • Prepare a stock solution of a specific NE inhibitor, such as Sivelestat, in an appropriate solvent.

    • Pre-incubate the enzyme sample with the inhibitor (e.g., 10 µM Sivelestat) for a specified time (e.g., 15-30 minutes) at room temperature before adding the substrate.

  • Elastase-Negative Cell Lysate Control :

    • Prepare cell lysates from an elastase-negative cell line (e.g., HMC-1) using the same protocol as for your experimental cells[1].

    • Use this lysate in the assay to determine the level of non-specific activity.

Visualizing Experimental Workflows

Standard Assay Workflow

G Standard Neutrophil Elastase Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare Assay Buffer add_enzyme Add Enzyme to Plate prep_buffer->add_enzyme prep_substrate Prepare MeOSuc-AAPV-AMC add_substrate Add Substrate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Sample prep_enzyme->add_enzyme add_enzyme->add_substrate measure Kinetic Fluorescence Reading (Ex: 380nm, Em: 460nm) add_substrate->measure calculate Calculate Reaction Rate measure->calculate G Integration of Negative Controls cluster_positive Positive Experiment cluster_controls Negative Controls active_enzyme Active Enzyme assay_step Add to Assay Plate with MeOSuc-AAPV-AMC active_enzyme->assay_step no_enzyme No Enzyme no_enzyme->assay_step heat_inactivated Heat-Inactivated Enzyme heat_inactivated->assay_step inhibitor Enzyme + Specific Inhibitor inhibitor->assay_step neg_cell_lysate Elastase-Negative Cell Lysate neg_cell_lysate->assay_step compare Compare Fluorescence Signals assay_step->compare G Substrate Cleavage by Neutrophil Elastase NE Neutrophil Elastase (Active Enzyme) Products Cleaved Peptide + AMC (Fluorescent) NE->Products Cleavage Substrate MeOSuc-AAPV-AMC (Non-fluorescent) Substrate->Products Inhibitor Specific Inhibitor (e.g., Sivelestat) Inhibitor->NE Inhibition

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MeOSuc-Ala-Ala-Pro-Met-AMC
Reactant of Route 2
Reactant of Route 2
MeOSuc-Ala-Ala-Pro-Met-AMC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.